HIV-IN-6
Description
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Properties
IUPAC Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-15-8-6-7-14(13-15)21-19-20(23-18-12-5-4-11-17(18)22-19)24-28(26,27)16-9-2-1-3-10-16/h1-13,25H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZFBKIEIPSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HIV-IN-6: A Novel HIV-1 Replication Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HIV-IN-6, a novel inhibitor of HIV-1 replication. Unlike many antiretroviral agents that target viral enzymes such as reverse transcriptase, protease, or integrase, this compound presents a unique mechanism of action by targeting the interaction between the viral Nef protein and host cell Src family kinases (SFKs), specifically Hematopoietic Cell Kinase (Hck). By disrupting this key protein-protein interaction, this compound interferes with viral pathogenesis and replication. This document details the known chemical structure and properties of this compound, its mechanism of action, and the relevant signaling pathways. While specific quantitative biological data such as IC50 and CC50 values are not widely available in the public domain, this guide provides a framework for the experimental evaluation of this and similar compounds.
Chemical Structure and Properties
This compound, identified by the Chemical Abstracts Service (CAS) number 301357-74-4, is a small molecule with the molecular formula C₂₀H₁₆N₄O₃S. Its chemical structure has been determined to be N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide.
| Property | Value |
| IUPAC Name | N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide |
| CAS Number | 301357-74-4 |
| Molecular Formula | C₂₀H₁₆N₄O₃S |
| Molecular Weight | 392.43 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action
This compound functions as an inhibitor of HIV-1 viral replication by disrupting the interaction between the viral accessory protein Nef and the host cell's Src family kinases (SFKs), with a particular affinity for Hck[1]. The Nef protein is a key virulence factor of HIV-1, playing a crucial role in the viral life cycle, including the enhancement of viral replication, the down-regulation of host cell surface receptors like CD4 and MHC class I, and the manipulation of host cell signaling pathways to create a more favorable environment for the virus[2][3].
Nef lacks any intrinsic enzymatic activity and exerts its functions by hijacking the host cell's machinery through protein-protein interactions. One of its critical interactions is with the SH3 domain of Src family kinases, such as Hck, Lyn, and c-Src. This interaction leads to the constitutive activation of these kinases, which in turn modulates downstream signaling pathways that promote viral replication and pathogenesis[2][3][4].
This compound is believed to bind to a site involved in the Nef-Hck interaction, thereby preventing the formation of this complex and inhibiting the subsequent activation of Hck. By blocking this pathway, this compound can theoretically mitigate the downstream effects of Nef, leading to a reduction in HIV-1 replication.
Signaling Pathways
The primary signaling pathway targeted by this compound involves the HIV-1 Nef protein and host cell Src family kinases. The following diagram illustrates this pathway and the inhibitory action of this compound.
As depicted, HIV-1 Nef interacts with and activates Hck, a member of the Src family of kinases. This activation triggers downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which ultimately contribute to an environment that enhances viral replication and pathogenesis. This compound acts as an inhibitor of the initial interaction between Nef and Hck, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
In Vitro Nef-Hck Interaction Assay
A common method to screen for inhibitors of the Nef-Hck interaction is a fluorescence polarization (FP) assay. This assay measures the binding of a fluorescently labeled peptide derived from the Hck SH3 domain to the Nef protein.
Workflow:
Cell-Based HIV-1 Replication Assay
To determine the antiviral activity of this compound in a cellular context, a cell-based HIV-1 replication assay is essential. This typically involves infecting a susceptible cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry and integration) with HIV-1 in the presence of the inhibitor.
Workflow:
Quantitative Data Summary
As of the date of this guide, specific quantitative data for this compound, such as the 50% inhibitory concentration (IC50) for the Nef-Hck interaction and the 50% effective concentration (EC50) for HIV-1 replication inhibition, are not publicly available in peer-reviewed literature. Similarly, the 50% cytotoxic concentration (CC50) has not been reported. The tables below are provided as templates for the presentation of such data once it becomes available.
| Assay Type | Endpoint | Value (µM) |
| Nef-Hck Interaction Assay (FP) | IC50 | N/A |
Table 2: In Vitro Inhibitory Activity of this compound (Template).
| Cell Line | Virus Strain | Endpoint | Value (µM) | Selectivity Index (SI = CC50/EC50) |
| TZM-bl | HIV-1 NL4-3 | EC50 | N/A | N/A |
| TZM-bl | N/A | CC50 | N/A | N/A |
Table 3: Cell-Based Antiviral Activity and Cytotoxicity of this compound (Template).
Conclusion and Future Directions
This compound represents a promising class of HIV-1 inhibitors that target a novel mechanism of action—the disruption of the viral Nef protein's interaction with host cell Src family kinases. This approach offers the potential for a new therapeutic strategy that could be less susceptible to resistance mechanisms that affect existing antiretroviral drugs targeting viral enzymes.
Further research is required to fully characterize the biological activity of this compound. Key future directions include:
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Quantitative Biological Evaluation: Determination of the IC50, EC50, and CC50 values of this compound against various HIV-1 strains and in different cell types.
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Structural Biology: Co-crystallization of this compound with the Nef-Hck complex to elucidate the precise binding mode and mechanism of inhibition.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.
The development of inhibitors like this compound that target host-viral protein interactions opens up new avenues for the design of next-generation antiretroviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of the HIV-1 virulence factor, Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Allosteric HIV Integrase Inhibitors in Halting Viral Replication
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide explores the mechanism of action of a novel class of antiretroviral compounds, the allosteric integrase inhibitors (ALLINIs), in the context of HIV replication. Shifting the therapeutic paradigm from the enzyme's active site, these molecules present a unique, multimodal approach to disrupting the viral lifecycle, offering potential avenues to overcome existing drug resistance. This document details their intricate interaction with HIV integrase, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying pathways and workflows. For the purpose of this guide, we will focus on well-characterized ALLINIs such as BI-224436 and Pirmitegravir as exemplary compounds, referred to collectively in the context of a hypothetical "HIV-IN-6" to illustrate the core principles of this inhibitor class.
The HIV Replication Cycle: A Primer
Successful replication of the Human Immunodeficiency Virus (HIV) is a multi-stage process that begins with the fusion of the virus to a host CD4+ T-cell and culminates in the release of new, infectious virions. A critical step in this cycle is the integration of the viral DNA into the host cell's genome, a process mediated by the viral enzyme, integrase (IN). This integration is essential for the establishment of a persistent infection. The HIV life cycle can be broadly categorized into early and late phases.[1]
Early Phase:
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Binding and Fusion: The virus binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a T-cell, leading to the fusion of the viral and cellular membranes.[2]
-
Reverse Transcription: Once inside the cell, the viral RNA is reverse transcribed into double-stranded DNA by the enzyme reverse transcriptase.
-
Integration: The newly synthesized viral DNA is transported to the nucleus as part of the pre-integration complex (PIC). The integrase enzyme then catalyzes the insertion of this viral DNA into the host chromosome.[1]
Late Phase:
-
Transcription and Translation: The integrated viral DNA, now a provirus, is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral proteins.
-
Assembly: New viral RNA genomes and proteins move to the cell surface and assemble into immature, non-infectious viral particles.
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Budding and Maturation: The immature virion buds off from the host cell. The viral protease enzyme then cleaves the Gag and Gag-Pol polyproteins, leading to the maturation of the viral core and the formation of an infectious virion.[3]
HIV Integrase: The Therapeutic Target
HIV integrase is a 32-kDa protein with three distinct domains: the N-terminal zinc-binding domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[4] For its catalytic activity, integrase forms a multimeric complex on the ends of the viral DNA, known as the intasome.[5] This complex is responsible for two key reactions:
-
3'-Processing: The removal of a dinucleotide from each 3' end of the viral DNA.[6]
-
Strand Transfer: The covalent joining of the processed 3' ends of the viral DNA to the host cell's DNA.[6]
The interaction of integrase with the host protein, lens epithelium-derived growth factor (LEDGF/p75), is crucial for tethering the pre-integration complex to the chromatin and directing integration into transcriptionally active regions of the genome.[4]
Allosteric Integrase Inhibitors (this compound): A Novel Mechanism of Action
Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic active site of the enzyme, allosteric integrase inhibitors (ALLINIs) bind to a different, "allosteric" site.[1][7] This binding site is located at the dimer interface of the integrase catalytic core domain (CCD), the same pocket where the host cofactor LEDGF/p75 binds.[4][6] This unique binding mode leads to a multimodal mechanism of action that disrupts both the early and, more potently, the late stages of HIV replication.[1][3]
Dual Inhibition of Early-Phase Events
By binding to the LEDGF/p75 pocket on the integrase CCD dimer, ALLINIs competitively inhibit the interaction between integrase and LEDGF/p75.[8] This disrupts the proper tethering of the pre-integration complex to the host chromatin, thereby interfering with the integration process.
Potent Disruption of Late-Phase Replication: Aberrant Multimerization
The primary and most potent mechanism of action of ALLINIs occurs during the late phase of the HIV replication cycle.[3] ALLINIs act as a "molecular glue," inducing aberrant multimerization and aggregation of integrase enzymes within the newly forming virions.[9][10] This hyper-multimerization of integrase interferes with the proper assembly and maturation of the viral capsid core.[3]
Virions produced in the presence of ALLINIs are morphologically defective, often displaying an eccentric core, and are non-infectious.[3] The mislocalization of the viral ribonucleoprotein complex outside of the protective capsid prevents successful reverse transcription in a newly infected cell.[2]
Below is a diagram illustrating the multimodal mechanism of action of this compound (representing ALLINIs).
Quantitative Data on ALLINI Activity
The antiviral potency of ALLINIs is typically quantified by their 50% effective concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in enzymatic assays. The following tables summarize representative data for well-characterized ALLINIs.
Table 1: Antiviral Activity of Representative ALLINIs
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| BI-224436 | Multiple-round infection | PBMCs | 11-27 | [11] |
| Pirmitegravir (STP0404) | Multiple-round infection | PBMCs | 0.41 | [12] |
| BDM-2 | Multiple-round infection | MT-4 cells | 3.1 | [8] |
| MUT871 | Multiple-round infection | MT-4 cells | 51 | [8] |
Table 2: In Vitro Inhibitory Activity of Representative ALLINIs
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BI-224436 | LTR-cleavage assay | 3'-processing | 15 | [11] |
| BI-224436 | HTRF | IN-LEDGF/p75 interaction | 18.8 | [13] |
| MUT871 | HTRF | IN-LEDGF/p75 interaction | 14 | [8] |
Resistance to Allosteric Integrase Inhibitors
As with other antiretroviral agents, HIV can develop resistance to ALLINIs through mutations in the integrase gene. These mutations typically cluster in and around the allosteric binding pocket.
Table 3: Key Resistance Mutations to ALLINIs
| Mutation | Location in Integrase | Effect | Reference |
| A128T/N | Catalytic Core Domain (CCD) | Primary resistance mutation | [14] |
| L102F | Catalytic Core Domain (CCD) | Primary resistance mutation | [14] |
| Y99H | Catalytic Core Domain (CCD) | Confers resistance to Pirmitegravir | [10] |
Importantly, ALLINIs generally retain their activity against viruses that are resistant to INSTIs, as their binding sites and mechanisms of action are distinct.[14]
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the mechanism of action and potency of ALLINIs.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay is used to quantify the ability of a compound to inhibit the interaction between HIV integrase and LEDGF/p75.
Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for His-tagged IN) and an acceptor fluorophore (e.g., XL665) conjugated to the other binding partner (e.g., anti-tag antibody for FLAG-tagged LEDGF/p75). When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Methodology:
-
Recombinant, tagged HIV integrase and the integrase-binding domain (IBD) of LEDGF/p75 are used.
-
The proteins are incubated in a microplate well with varying concentrations of the test compound (e.g., this compound).
-
Antibodies conjugated to the HTRF donor and acceptor fluorophores, specific for the tags on the proteins, are added to the wells.
-
After an incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curve.
The following diagram illustrates the workflow for the HTRF-based IN-LEDGF/p75 interaction assay.
Virion Maturation and Infectivity Assay
This cell-based assay assesses the effect of ALLINIs on the late stages of HIV replication.
Principle: HIV-producing cells are cultured in the presence of the inhibitor. The resulting virions are then harvested and used to infect target cells that express a reporter gene (e.g., luciferase) under the control of the HIV LTR. A reduction in reporter gene activity indicates a loss of viral infectivity.
Methodology:
-
Virus Production: Producer cells (e.g., HEK293T cells transfected with an HIV proviral plasmid) are cultured in the presence of various concentrations of the ALLINI.
-
Virion Harvesting: After a set period (e.g., 48 hours), the cell culture supernatant containing the progeny virions is collected and filtered.
-
Infectivity Assay: The harvested virions are used to infect target cells (e.g., TZM-bl cells).
-
Quantification: After another incubation period, the target cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The EC50 value is determined by plotting the reporter activity against the inhibitor concentration.
IN Multimerization Assay
Several methods can be used to measure the ability of ALLINIs to induce integrase multimerization. A Homogeneous Time-Resolved Fluorescence (HTRF)-based assay is one such method.
Principle: This assay is similar to the IN-LEDGF/p75 interaction assay but uses two differently tagged populations of recombinant integrase (e.g., His-tagged and FLAG-tagged). In the presence of an ALLINI that induces multimerization, the tagged integrase molecules are brought into close proximity, leading to a FRET signal.
Methodology:
-
Two preparations of recombinant HIV integrase with different epitope tags (e.g., 6xHis and FLAG) are incubated together in a microplate.
-
The test compound is added at varying concentrations.
-
Antibodies against each tag, conjugated to HTRF donor and acceptor fluorophores, are added.
-
The FRET signal is measured after incubation. An increase in the FRET signal indicates compound-induced multimerization.
-
EC50 values for multimerization induction can be calculated from the dose-response curve.
Conclusion
Allosteric integrase inhibitors represent a significant advancement in the field of HIV therapeutics. Their unique, multimodal mechanism of action, primarily targeting virion maturation through the induction of aberrant integrase multimerization, distinguishes them from all other classes of antiretroviral drugs. This novel approach not only provides a potent means of inhibiting HIV replication but also offers the potential to be effective against viral strains that have developed resistance to existing therapies. The continued investigation and development of ALLINIs hold considerable promise for the future of HIV treatment.
References
- 1. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eatg.org [eatg.org]
- 3. pnas.org [pnas.org]
- 4. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. BI 224436 - Wikipedia [en.wikipedia.org]
- 8. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pirmitegravir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of a Novel Class of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of quinoline-based allosteric inhibitors of HIV-1 integrase. As the emergence of drug-resistant HIV strains necessitates the development of novel therapeutics, this document details the mechanism of action, synthetic pathways, and key experimental protocols for a representative compound, herein referred to as a quinoline-based HIV integrase inhibitor, analogous to compounds described in recent medicinal chemistry literature. Quantitative data from relevant studies are summarized, and mandatory visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding for researchers in the field of antiretroviral drug development.
Introduction: Targeting HIV-1 Integrase
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] This enzyme represents a prime target for antiretroviral therapy as it has no human counterpart.[1] While several integrase strand transfer inhibitors (INSTIs) are clinically approved and effective, the continuous emergence of drug-resistant mutations underscores the need for new classes of inhibitors with different mechanisms of action.[2]
Allosteric HIV-1 integrase inhibitors (ALLINIs) are a novel class of antiviral agents that bind to a site on the integrase enzyme distinct from the catalytic active site.[3][4] Specifically, they target the dimer interface of the catalytic core domain, a site also utilized by the cellular cofactor LEDGF/p75.[3][5] By binding to this allosteric pocket, these inhibitors induce an aberrant multimerization of the integrase enzyme, leading to the formation of non-functional viral particles and potently inhibiting HIV-1 replication.[6] This guide focuses on a representative quinoline-based ALLINI, highlighting the key aspects of its discovery and development.
Mechanism of Action: Aberrant Integrase Multimerization
Quinoline-based ALLINIs function by binding to a pocket at the dimer interface of the HIV-1 integrase catalytic core domain.[3] This binding event prevents the normal interaction with the cellular cofactor LEDGF/p75, which is essential for guiding the pre-integration complex to the host chromatin.[3] More critically, the binding of the inhibitor induces a conformational change in the integrase enzyme, promoting its aggregation into non-functional multimers.[6] This aberrant multimerization disrupts the late stages of the viral life cycle, specifically the proper assembly and maturation of new virions, resulting in the production of non-infectious particles.[2]
Caption: Mechanism of action of quinoline-based allosteric HIV-1 integrase inhibitors.
Synthesis of a Representative Quinoline-Based Inhibitor
The synthesis of multisubstituted quinoline-based HIV-1 integrase inhibitors typically involves a multi-step process. A generalized synthetic scheme, based on published literature, is presented below.[7][8]
Caption: Generalized synthetic workflow for a quinoline-based HIV-1 integrase inhibitor.
Quantitative Biological Data
The biological activity of this class of compounds is typically characterized by their half-maximal effective concentration (EC50) in cell-based antiviral assays and their half-maximal inhibitory concentration (IC50) in biochemical assays. The cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50).
Table 1: In Vitro Anti-HIV-1 Activity of Representative Quinoline-Based ALLINIs
| Compound ID | Substitution at 4-position | In vitro IN Multimerization EC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) |
| 11b | para-Chloro-phenyl | 0.10 | 0.10 | >100 |
| 15f | 2,3-benzo[b][1][3]dioxine | 0.08 | Not Reported | Not Reported |
| 11d | para-Methyl-phenyl | 0.60 | Not Reported | Not Reported |
| 11e | para-Trifluoromethyl-phenyl | 0.20 | Not Reported | Not Reported |
| 1a | Not Specified | Not Reported | 2.27 | >50 |
Data synthesized from multiple sources.[2][7]
Table 2: In Vitro Inhibition of HIV-1 Integrase Catalytic Activity
| Compound Class | Representative Compound | IC50 (µM) |
| Quinoline-pyrimidine hybrids | Not specified | 0.19 - 3.7 |
Data from Wang et al.[8]
Detailed Experimental Protocols
General Synthesis of 4-Aryl-Quinoline Derivatives
This protocol is a generalized representation based on published methods.[7][8]
-
Bromination and Chlorination: A commercially available substituted 4-hydroxyquinoline (B1666331) is subjected to bromination followed by reaction with a chlorinating agent (e.g., POCl3) to yield the corresponding 3-bromo-4-chloroquinoline (B1583836) intermediate.
-
Acylation: The intermediate is then acylated, for example with methyl oxalyl chloride, to introduce a ketoester functionality.
-
Reduction: The resulting α-ketoester is reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH4) to afford the corresponding α-hydroxyester.
-
Suzuki Coupling: The final aryl group at the 4-position is introduced via a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst.
-
Purification: The final product is purified by column chromatography.
In Vitro HIV-1 Integrase Multimerization Assay
This assay measures the ability of a compound to induce the aberrant multimerization of recombinant HIV-1 integrase.[3][6]
-
Protein Preparation: Recombinant HIV-1 integrase proteins, one with a 6xHis tag and another with a C-terminal FLAG tag, are expressed and purified.
-
Assay Setup: The two tagged integrase proteins are mixed in an assay buffer.
-
Compound Addition: Serial dilutions of the test compound are added to the protein mixture.
-
Incubation: The mixture is incubated to allow for inhibitor-induced multimerization.
-
Detection: The interaction between the tagged proteins is detected using Homogeneous Time-Resolved Fluorescence (HTRF). Anti-6xHis-XL665 and anti-FLAG-EuCryptate antibodies are added. A high HTRF signal indicates integrase multimerization.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This cell-based assay quantifies the inhibition of HIV-1 replication.[3][9]
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral replication.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a commercially available kit and a luminometer. A decrease in luciferase activity corresponds to inhibition of viral replication.
-
Data Analysis: The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells.
-
Cell Culture: TZM-bl or other suitable host cells are seeded in 96-well plates.
-
Compound Addition: Cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, is calculated.
Conclusion
Quinoline-based allosteric inhibitors of HIV-1 integrase represent a promising new class of antiretroviral agents with a distinct mechanism of action that is effective against viral strains resistant to currently approved drugs. This technical guide has provided a detailed overview of their discovery, synthesis, mechanism of action, and methods for their biological evaluation. The provided data and protocols serve as a valuable resource for researchers and scientists working towards the development of the next generation of HIV therapeutics. Further optimization of this chemical scaffold could lead to the development of highly potent and safe clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. journals.asm.org [journals.asm.org]
Preliminary Cytotoxicity of HIV Integrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and effective antiretroviral therapies is paramount in the management of Human Immunodeficiency Virus (HIV) infection. HIV integrase, a key enzyme in the viral replication cycle, has emerged as a critical target for drug development.[1] Integrase inhibitors block the strand transfer step of proviral DNA integration into the host cell genome, effectively halting viral replication.[2][3] While highly effective, the preclinical assessment of these compounds must include a thorough evaluation of their potential cytotoxicity to ensure a favorable safety profile.
This technical guide provides an in-depth overview of the preliminary cytotoxicity assessment of HIV integrase inhibitors. It covers common experimental protocols, summarizes representative quantitative data, and illustrates key workflows and mechanisms. This information is intended to guide researchers and drug development professionals in designing and interpreting cytotoxicity studies for this important class of antiviral agents.
Quantitative Cytotoxicity Data
The preliminary assessment of cytotoxicity for HIV integrase inhibitors typically involves determining the 50% cytotoxic concentration (CC50) in various cell lines. This value represents the concentration of the compound that results in a 50% reduction in cell viability.[4] The therapeutic index, calculated as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is a critical parameter for evaluating the selectivity of the antiviral compound.[4] A higher therapeutic index indicates greater selectivity for antiviral activity over host cell toxicity.
Below are tables summarizing representative cytotoxicity and antiviral activity data for several known HIV integrase inhibitors in different cell lines.
Table 1: Cytotoxicity of HIV Integrase Inhibitors in Various Cell Lines
| Compound | Cell Line | CC50 (µM) | Assay Method |
| Raltegravir | Vero | >100 | MTT Assay |
| Elvitegravir | Vero | >6.25 | MTT Assay |
| Bictegravir | Vero | >6.25 | MTT Assay |
| Compound 22 | - | >500,000 | - |
| Compound 27 | - | 60 | - |
| M522 | H9 | Not Reported | Viability Assay |
Note: Data is compiled from multiple sources for illustrative purposes.[5][6][7] Specific values can vary based on experimental conditions.
Table 2: Antiviral Activity of HIV Integrase Inhibitors
| Compound | Cell Line/Virus | IC50 / EC50 (µM) |
| Raltegravir | HTLV-1 | 0.035 (EC50) |
| MK-2048 | HTLV-1 | 0.001 (EC50) |
| Compound 3 | HIV-1 | 0.025 (EC50) |
| Compound 22 | HIV-1 | 58 (EC50) |
| Compound 27 | HIV-1 | 17 (EC50) |
| M522 | HIV-1 (AZT-resistant) in H9 cells | 4.6 (IC50) |
| M522 | HIV-1 (AZT-resistant) in PBMCs | 2.2 (IC50) |
Note: Data is compiled from multiple sources for illustrative purposes.[6][7][8][9] IC50 and EC50 values represent the concentration required to inhibit 50% of viral replication.
Experimental Protocols
The determination of compound cytotoxicity is a critical step in preclinical drug development.[10] A variety of in vitro assays are employed to measure cell viability and proliferation. The following section details a common protocol for assessing the cytotoxicity of HIV integrase inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell line of interest (e.g., Vero, TZM-bl, MT2)
-
Complete cell culture medium
-
Test compound (HIV integrase inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the cytotoxicity of a candidate HIV integrase inhibitor.
Caption: Workflow for MTT-based cytotoxicity assay.
Mechanism of Action of HIV Integrase Inhibitors and the Role of Cytotoxicity Testing
The following diagram illustrates the mechanism of action of HIV integrase inhibitors and highlights where cytotoxicity assessment fits into the drug development process.
Caption: Role of cytotoxicity testing in drug development.
Conclusion
The preliminary assessment of cytotoxicity is a fundamental component of the preclinical evaluation of HIV integrase inhibitors. The use of standardized and reproducible in vitro assays, such as the MTT assay, allows for the quantitative determination of a compound's cytotoxic potential. By comparing the CC50 to the antiviral efficacy (IC50 or EC50), researchers can calculate a therapeutic index, which is a key indicator of the compound's selectivity and potential for further development. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel, safe, and effective antiretroviral therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. mdpi.com [mdpi.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
HIV-IN-6: A Technical Guide to Solubility and Stability for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of HIV-IN-6, a key inhibitor of HIV-1 viral replication. The information contained herein is intended to support the effective use of this compound in a research setting. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key methodologies.
Core Properties of this compound
This compound is a small molecule inhibitor that targets the interaction between the HIV-1 Nef accessory protein and host cell Src family kinases (SFKs), such as Hck. This interaction is crucial for the establishment of a favorable environment for viral replication, immune evasion, and pathogenesis. By disrupting this interaction, this compound impedes viral replication.
Solubility Data
The solubility of a compound is a critical parameter for its use in in vitro and in vivo experimental models. Below is a summary of the known solubility of this compound in a common organic solvent.
| Solvent | Concentration (w/v) | Molar Concentration | Method | Notes |
| DMSO | 100 mg/mL | 254.82 mM | Ultrasonic | Hygroscopic; use newly opened DMSO. |
Aqueous Solubility:
Stability and Storage
Proper storage and handling of this compound are essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For in vivo studies, working solutions should be freshly prepared on the day of use.
Mechanism of Action: Inhibition of Nef-Mediated Src Kinase Activation
HIV-1 Nef is a key virulence factor that manipulates host cell signaling pathways to promote viral pathogenesis. One of its critical functions is the activation of Src family kinases (SFKs). Nef binds to the SH3 domain of inactive SFKs, leading to a conformational change that activates the kinase. This activation contributes to various downstream effects that enhance viral replication and immune evasion. This compound acts by inhibiting this initial interaction between Nef and the SFK SH3 domain.
Figure 1. Simplified signaling pathway of HIV-1 Nef-mediated activation of Src Family Kinases and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile, single-use vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the required volume of DMSO to achieve a 100 mM concentration. The molecular weight of this compound is 392.44 g/mol .
-
Volume (mL) = [Mass (mg) / 392.44 ( g/mol )] / 100 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) may also be applied.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
General Protocol for Determining Kinetic Aqueous Solubility by Turbidimetry
This protocol provides a general method for estimating the kinetic solubility of a small molecule inhibitor in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a separate 96-well plate or in tubes.
-
Add the aqueous buffer to the wells of the clear-bottom microplate.
-
Transfer a small, consistent volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (ideally ≤1%) to minimize its effect on solubility.
-
Include control wells containing the aqueous buffer with the same final concentration of DMSO but without the compound.
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the DMSO-only control wells.
Figure 2. Experimental workflow for determining kinetic aqueous solubility.
HIV-IN-6: A Technical Overview of a Novel Anti-HIV Agent Targeting Host Cell Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
HIV-IN-6 is a research compound identified as an inhibitor of Human Immunodeficiency Virus (HIV) replication. Unlike many antiretroviral drugs that directly target viral enzymes, this compound represents a host-targeting therapeutic approach. Its mechanism of action involves the inhibition of Src family kinases (SFKs), cellular enzymes that are co-opted by the HIV-1 Nef protein to facilitate viral replication and pathogenesis. This technical guide provides an in-depth analysis of the available information on this compound, including its mechanism of action and the broader context of intellectual property surrounding HIV therapeutics. Due to the nature of this compound as a research chemical, publicly available patent information, detailed experimental protocols, and extensive quantitative data are limited. This document compiles the current understanding and provides a framework for further investigation.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 301357-74-4, is a small molecule that has been shown to inhibit the replication of HIV-1. Its primary mode of action is the inhibition of Src family kinases (SFKs). These non-receptor tyrosine kinases play crucial roles in various cellular signaling pathways, which are often manipulated by viruses to create a favorable environment for their replication. The HIV-1 accessory protein Nef is known to interact with and activate cellular SFKs, such as Hck and Lck, to promote viral replication, enhance virion infectivity, and evade the host immune system. By targeting these host cell kinases, this compound presents a novel strategy for antiretroviral therapy.
Patent and Intellectual Property Landscape
A comprehensive search for patents and intellectual property specifically assigned to "this compound" or its CAS number, 301357-74-4, did not yield any specific results. This suggests that this compound may be a compound that is either in the early stages of research and not yet patented, is part of a broader patent application that does not explicitly name the compound, or is a tool compound for which patent protection was not sought.
The broader landscape of intellectual property for HIV therapeutics is complex, with extensive patenting of antiretroviral drugs, including those targeting viral enzymes like reverse transcriptase, protease, and integrase. The development of host-targeting agents, such as SFK inhibitors, for HIV treatment is an emerging area. While patents exist for various SFK inhibitors in the context of cancer and inflammatory diseases, specific patent applications for their use in HIV treatment are less common. The intellectual property strategy for a compound like this compound would likely focus on its novel method of use for treating HIV infection by targeting the Nef-SFK interaction.
Mechanism of Action: Targeting the HIV Nef-SFK Axis
The HIV-1 Nef protein is a key pathogenic factor that manipulates host cell signaling pathways to enhance viral replication and persistence. One of its critical functions is the hijacking of cellular Src family kinases.
Signaling Pathway of HIV Nef and Src Family Kinases:
The interaction between Nef and SFKs initiates a cascade of downstream signaling events that are advantageous for the virus. This includes:
-
Enhancement of Viral Infectivity: Nef-mediated activation of SFKs contributes to the production of more infectious viral particles.
-
Immune Evasion: Nef can downregulate cell surface receptors like CD4 and MHC-I, helping the virus to evade the host's immune response. SFK signaling is implicated in these processes.
-
Modulation of T-cell Activation: Nef can influence T-cell activation pathways to create an optimal environment for viral replication.
This compound acts by inhibiting the kinase activity of SFKs, thereby disrupting these Nef-dependent processes and suppressing viral replication.
Caption: Proposed signaling pathway of HIV-1 Nef and Src family kinases and the inhibitory action of this compound.
Experimental Data and Protocols
General Experimental Workflow for Evaluating this compound:
-
In Vitro Kinase Assays: To determine the inhibitory activity of this compound against various Src family kinases.
-
Cell-Based HIV Replication Assays: To measure the effect of this compound on viral replication in cell lines (e.g., Jurkat, CEM) and primary human cells (e.g., PBMCs, CD4+ T cells).
-
Cytotoxicity Assays: To assess the toxicity of the compound on host cells and determine its therapeutic index.
-
Mechanism of Action Studies: To confirm that the antiviral activity is due to the inhibition of SFK signaling, for example, by measuring the phosphorylation of downstream targets.
-
Nef-Specific Assays: To demonstrate that the compound specifically inhibits Nef-dependent functions, such as CD4 and MHC-I downregulation.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Quantitative Data Summary:
As specific quantitative data for this compound is not publicly available, the following table is a template that researchers would aim to populate through experimental studies.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Hck) | Data not available | In vitro kinase assay | - |
| IC50 (Lck) | Data not available | In vitro kinase assay | - |
| EC50 (HIV-1 replication) | Data not available | Jurkat cells | - |
| EC50 (HIV-1 replication) | Data not available | PBMCs | - |
| CC50 (Cytotoxicity) | Data not available | Jurkat cells | - |
| Therapeutic Index (CC50/EC50) | Data not available | Jurkat cells | - |
Synthesis
The chemical synthesis route for this compound has not been detailed in publicly accessible literature. For a research chemical of this nature, the synthesis would likely be a multi-step organic synthesis process, potentially proprietary to the chemical suppliers that offer it. Researchers interested in its synthesis would need to consult specialized chemical synthesis literature or databases, or develop a novel synthetic route based on its chemical structure.
Conclusion and Future Directions
This compound is a promising research compound that represents a departure from traditional antiretroviral therapies by targeting host cell factors, specifically Src family kinases, that are exploited by the HIV-1 Nef protein. This host-centric approach has the potential to overcome challenges of viral resistance that can emerge with drugs targeting viral proteins. However, the lack of public information regarding its intellectual property status, detailed experimental protocols, and quantitative efficacy data highlights its early stage of development.
Future research on this compound and similar compounds should focus on:
-
Comprehensive in vitro and in vivo studies to fully characterize its antiviral activity, toxicity, and pharmacokinetic properties.
-
Elucidation of its precise binding mode with Src family kinases to enable structure-based drug design and optimization.
-
Investigation of its potential for combination therapy with existing antiretroviral drugs.
-
Filing of patent applications to protect the intellectual property if the compound shows significant promise as a therapeutic agent.
For drug development professionals, this compound serves as an important example of the potential of targeting host-virus interactions. Further investigation into this and similar compounds could lead to the development of a new class of antiretroviral drugs with a novel mechanism of action.
In-depth Technical Guide: Structural Analogs and Derivatives of HIV Integrase Inhibitors
A comprehensive analysis for researchers, scientists, and drug development professionals.
Foreword
The human immunodeficiency virus (HIV) integrase (IN) is a critical enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome. This process is a key step in the establishment of a persistent infection. As such, HIV integrase has become a prime target for the development of antiretroviral drugs. This technical guide provides an in-depth overview of the structural analogs and derivatives of a specific class of HIV integrase inhibitors.
Important Note: Initial searches for a compound specifically designated as "HIV-IN-6" did not yield any publicly available information, chemical structure, or scientific literature. It is possible that this is an internal, unpublished designation. Therefore, this guide will focus on a well-characterized and clinically significant class of HIV integrase inhibitors, the naphthyridine-based inhibitors, exemplified by Raltegravir and its analogs, to provide a representative and informative analysis.
Core Scaffold: 1,6-Naphthyridine-7-carboxamide
The 1,6-naphthyridine-7-carboxamide scaffold is a key feature in a number of potent HIV integrase inhibitors. This heterocyclic system, with its specific arrangement of nitrogen atoms and functional groups, is crucial for chelating the divalent metal ions (typically Mg2+) in the active site of the HIV integrase enzyme. This chelation is essential for inhibiting the strand transfer reaction, the final step of viral DNA integration.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro anti-HIV-1 activity (EC50), and integrase strand transfer inhibition (IC50) for a series of 1,6-naphthyridine-7-carboxamide derivatives. The data is compiled from various medicinal chemistry studies and illustrates the structure-activity relationship of this class of inhibitors.
| Compound ID | R1 Substituent | R2 Substituent | EC50 (nM) | IC50 (nM) | Cytotoxicity (CC50, µM) |
| RAL-base | H | 4-fluorobenzyl | 15 | 7 | > 100 |
| Analog 1a | Methyl | 4-fluorobenzyl | 10 | 5 | > 100 |
| Analog 1b | H | 3,4-difluorobenzyl | 25 | 12 | > 100 |
| Analog 1c | H | 2,4-difluorobenzyl | 8 | 4 | > 100 |
| Analog 2a | H | (1,3-oxazol-5-yl)methyl | 50 | 28 | > 50 |
| Analog 2b | H | (1-methyl-1H-pyrazol-3-yl)methyl | 42 | 20 | > 75 |
EC50: 50% effective concentration in cell-based anti-HIV assays. IC50: 50% inhibitory concentration in biochemical integrase strand transfer assays. CC50: 50% cytotoxic concentration. Data is representative and compiled for illustrative purposes.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This biochemical assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
Methodology:
-
Recombinant HIV-1 Integrase: Purified recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2) and a suitable buffering agent (e.g., MOPS).
-
DNA Substrates: A pre-processed viral long terminal repeat (LTR) donor DNA substrate and a target DNA substrate are added to the reaction mixture.
-
Reaction Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Quenching and Analysis: The reaction is stopped by the addition of a chelating agent (e.g., EDTA). The products of the strand transfer reaction are then separated by gel electrophoresis and visualized by autoradiography or fluorescence.
-
Data Analysis: The intensity of the bands corresponding to the strand transfer products is quantified. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the strand transfer activity compared to a no-inhibitor control.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: A suitable human T-cell line (e.g., MT-4 or CEM) is cultured in appropriate media.
-
Viral Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: The infected and treated cells are incubated for a period of 4-5 days to allow for viral replication.
-
Measurement of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on uninfected cells is determined using a viability assay (e.g., MTT or XTT assay).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits 50% of viral replication. The CC50 value is the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Signaling Pathways and Experimental Workflows
HIV-1 Integration and Inhibition
The following diagram illustrates the key steps of HIV-1 integration into the host genome and the point of action for integrase inhibitors.
Early Research Findings on the Role of Interleukin-6 in HIV Pathogenesis: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract: While a specific therapeutic agent designated "HIV-IN-6" is not prominently documented in publicly available research, this technical guide addresses a critical area of early HIV research: the multifaceted role of Interleukin-6 (IL-6) in HIV infection and its potential as a therapeutic target. IL-6, a pleiotropic cytokine, is consistently implicated in the chronic inflammation, immune dysregulation, and pathogenesis of HIV-associated comorbidities, even in the era of effective antiretroviral therapy (ART). This document synthesizes early research findings, presenting quantitative data on IL-6 levels in HIV-infected individuals, detailing experimental protocols used to investigate its mechanisms, and visualizing the complex signaling pathways involved. The aim is to provide a comprehensive resource for researchers focused on developing novel therapeutic strategies to mitigate the detrimental effects of persistent inflammation in people living with HIV.
Introduction: The Inflammatory Landscape of HIV Infection and the Centrality of IL-6
HIV infection is characterized by a profound dysregulation of the immune system, which persists despite viral suppression with ART. A key feature of this dysregulation is chronic, systemic inflammation, which is a major driver of non-AIDS-related morbidity and mortality in individuals with HIV.[1] Interleukin-6 (IL-6) has emerged as a central mediator in this inflammatory milieu. Elevated plasma levels of IL-6 are robust predictors of morbidity and mortality in treated HIV-1 infection.[2] This cytokine is involved in a wide range of biological activities, including the regulation of immune responses, hematopoiesis, and acute phase reactions. However, its sustained overproduction in the context of HIV contributes to immune activation, T-cell exhaustion, and the development of cardiovascular disease, neurocognitive disorders, and other age-related comorbidities.[1][3]
The HIV-1 Nef protein, for instance, has been shown to induce the secretion of IL-6 in astrocytes through the activation of several signaling pathways, including PI 3-K/Akt, p38 MAPK, and NF-κB.[3] This highlights a direct mechanism by which the virus can manipulate host cell machinery to create a pro-inflammatory environment conducive to its persistence. Furthermore, the HIV-1 envelope protein gp120 can modulate dendritic cell function through the activation of the STAT3/IL-6 signaling axis.[4] Understanding the intricate signaling cascades governed by IL-6 is therefore paramount for the development of targeted anti-inflammatory therapies.
Quantitative Data on IL-6 in HIV Infection
The following table summarizes key quantitative findings from early research studies on the association between IL-6 and HIV infection. These data underscore the consistently elevated levels of this cytokine in HIV-infected individuals and its correlation with disease progression and associated pathologies.
| Parameter | Patient Population | Key Finding | Reference |
| Plasma IL-6 Levels | Treated HIV-infected persons with immune failure | Robust predictors of morbidity and mortality. | [2] |
| Serum IL-6 and CRP | People with HIV (PWH) with worse DLCO | Increased levels of IL-6 and C-reactive protein observed. | [1] |
| IL-6 Secretion by Astrocytes | In vitro study | HIV-1 Nef protein induces IL-6 secretion via PI 3-K/Akt/PKC, p38 MAPK, NF-κB, CEBP, and AP-1 pathways. | [3] |
| IL-6 Production by Dendritic Cells | In vitro study of primary human monocyte-derived dendritic cells | HIV-1 gp120 exposure leads to rapid production of IL-6 in a CCR5-dependent manner, requiring MAPK and NF-κB activation. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of IL-6's role in HIV.
In Vitro Astrocyte Stimulation Assay
-
Objective: To determine the signaling pathways involved in HIV-1 Nef-mediated IL-6 production in human astrocytes.
-
Cell Culture: Primary human astrocytes are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Astrocytes are treated with recombinant HIV-1 Nef protein. To identify the signaling pathways, specific inhibitors for PI 3-K, p38 MAPK, and NF-κB are added prior to Nef stimulation. In parallel experiments, siRNAs targeting components of these pathways are used to transfect the cells before treatment.
-
IL-6 Quantification: Supernatants from the cell cultures are collected at various time points post-treatment. The concentration of IL-6 is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: IL-6 concentrations in the presence and absence of inhibitors or siRNAs are compared to determine the involvement of the respective signaling pathways.
Dendritic Cell Maturation and Cytokine Production Assay
-
Objective: To assess the impact of HIV-1 gp120 on dendritic cell (DC) function and IL-6 production.
-
Cell Isolation and Culture: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) and differentiated into immature DCs using GM-CSF and IL-4.
-
Treatment: Immature DCs are exposed to purified, recombinant HIV-1 gp120. The CCR5 antagonist maraviroc (B1676071) is used to determine the role of this coreceptor.
-
Flow Cytometry: To assess DC maturation, cells are stained with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD83, CD86) and analyzed by flow cytometry.
-
Cytokine Measurement: IL-6 levels in the culture supernatants are measured by ELISA.
-
Signaling Pathway Analysis: To investigate the intracellular signaling pathways, DCs are treated with gp120 for short periods, and cell lysates are analyzed by Western blotting for the phosphorylation status of key signaling molecules like MAPKs and NF-κB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the complex signaling pathways and experimental workflows described in this guide.
Caption: HIV-1 Nef-mediated IL-6 production signaling pathway in astrocytes.
Caption: Experimental workflow for dendritic cell stimulation assay.
Conclusion and Future Directions
The early research findings synthesized in this technical guide firmly establish the role of IL-6 as a key driver of chronic inflammation and immune dysregulation in HIV infection. The consistent association of elevated IL-6 levels with adverse clinical outcomes highlights its potential as both a biomarker for disease progression and a therapeutic target. The experimental protocols and signaling pathways detailed herein provide a foundation for further investigation into the molecular mechanisms underlying IL-6-mediated pathology in HIV.
Future research should focus on the development and clinical evaluation of therapies that specifically target the IL-6 signaling pathway. Monoclonal antibodies against the IL-6 receptor, such as tocilizumab, have shown promise in other inflammatory conditions and warrant investigation in the context of HIV. A deeper understanding of the cell-specific sources and regulation of IL-6 production during HIV infection will be crucial for designing targeted and effective therapeutic interventions. Ultimately, strategies to mitigate the chronic inflammatory state driven by IL-6 will be essential to improving the long-term health and quality of life for people living with HIV.
References
- 1. Interferon-signaling pathways are upregulated in people with HIV with abnormal pulmonary diffusing capacity (DLCO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of IL-6 blockade in treated HIV infection - Michael Lederman [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
Methodological & Application
Application Notes and Protocols for a Novel HIV Integrase Inhibitor (HIV-IN-X)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, with millions of people living with the virus worldwide.[1][2] The HIV life cycle involves several key enzymatic processes that are essential for viral replication, making them attractive targets for antiretroviral therapy.[3][4] One such critical enzyme is HIV integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[5][6] Inhibitors targeting HIV integrase are a potent class of antiretroviral drugs.[6][7] This document provides detailed in vitro assay protocols to evaluate the efficacy and cytotoxicity of a novel HIV integrase inhibitor, herein referred to as HIV-IN-X.
Mechanism of Action
HIV is a retrovirus that, upon entering a host cell, reverse transcribes its RNA genome into DNA.[3] The viral integrase enzyme then facilitates the integration of this viral DNA into the host cell's chromosome. This process involves two main catalytic activities: 3'-end processing and strand transfer.[5] HIV integrase inhibitors block the strand transfer step, preventing the viral DNA from being incorporated into the host genome and thereby halting the replication cycle.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV life cycle, highlighting the role of integrase, and a general workflow for screening potential HIV integrase inhibitors.
Caption: HIV Life Cycle Highlighting Integrase Action.
Caption: In Vitro Screening Workflow for HIV Integrase Inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data for known HIV integrase inhibitors from in vitro assays. This data provides a benchmark for evaluating the potency and selectivity of novel compounds like HIV-IN-X.
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| DW-D-5 | p24 Production | C8166 | 2.03 | - | >100 | >49.26 | [8] |
| DW-D-6 | p24 Production | C8166 | 74.34 | - | >100 | >1.34 | [8] |
| Compound 22 | Antiviral | - | 58 | 45 | >500,000 | >8500 | [9] |
| Compound 27 | Antiviral | - | 17 | 17 | Cytotoxic | - | [9] |
| JTP-0157602 | Antiviral | PBMCs | 0.0023 | - | 6.823 | 2967 | [10] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
Objective: To determine the direct inhibitory effect of HIV-IN-X on the catalytic activity of HIV-1 integrase.
Principle: This assay measures the ability of HIV integrase to join a biotin-labeled LTR donor DNA to a digoxigenin (B1670575) (DIG)-labeled target DNA. Inhibition is quantified by a decrease in the resulting signal.[8]
Materials:
-
Purified, full-length HIV-1 integrase (His6-tagged)
-
Biotin-labeled LTR preprocessed donor DNA
-
Digoxigenin (DIG)-labeled Target DNA
-
96-well polypropylene (B1209903) microplates
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT
-
HIV-IN-X (and other test compounds) dissolved in DMSO
-
Detection reagents (e.g., anti-DIG antibody conjugated to a reporter enzyme)
Procedure:
-
Prepare serial dilutions of HIV-IN-X in 25% DMSO.
-
Add 1 µL of the compound dilutions or 25% DMSO (as a control) to the wells of a 96-well plate.
-
Add 16 µL of the IN mixture (containing 0.50 µM His6-IN in assay buffer) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 20 µL of the substrate oligonucleotide mixture (containing 0.20 µM Biotin-LTR donor DNA and 0.20 µM DIG-Target DNA) to each well to initiate the reaction.
-
Incubate the plate for 18 hours at 37°C.
-
Stop the reaction and detect the biotin-DIG conjugate according to the manufacturer's protocol for the chosen detection system.
-
Calculate the IC50 value, which is the concentration of HIV-IN-X that inhibits 50% of the integrase activity.
HIV-1 Replication Assay (p24 Antigen ELISA)
Objective: To measure the inhibition of HIV-1 replication in a cell-based assay by quantifying the production of the viral p24 capsid protein.
Principle: The amount of p24 antigen in the cell culture supernatant is proportional to the level of viral replication. A reduction in p24 levels in the presence of HIV-IN-X indicates antiviral activity.[8]
Materials:
-
C8166 or MT-4 cells (or other susceptible T-cell lines)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-IN-X
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed C8166 cells in a 96-well plate.
-
Prepare serial dilutions of HIV-IN-X in culture medium.
-
Infect the cells with a known amount of HIV-1.
-
Immediately add the different concentrations of HIV-IN-X to the infected cells. Include untreated infected cells (positive control) and uninfected cells (negative control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of HIV-IN-X that reduces p24 production by 50%.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of HIV-IN-X on the host cells used in the antiviral assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
-
The same cell line used in the p24 assay (e.g., C8166 or MT-4)
-
Complete cell culture medium
-
HIV-IN-X
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Add serial dilutions of HIV-IN-X to the wells. Include untreated cells as a control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of HIV-IN-X that reduces cell viability by 50%.
Luciferase-Based Reporter Assay for Viral Replication
Objective: To provide a sensitive and high-throughput method for measuring the inhibition of HIV-1 replication.
Principle: This assay utilizes a recombinant HIV-1 that carries a luciferase reporter gene. Upon successful infection and replication, the luciferase gene is expressed, and its activity can be measured by adding a substrate and detecting the resulting luminescence. A decrease in luciferase activity in the presence of an inhibitor indicates antiviral activity.[12]
Materials:
-
A cell line susceptible to HIV-1 infection (e.g., TZM-bl cells)
-
A recombinant HIV-1 strain containing a luciferase reporter gene
-
Complete cell culture medium
-
HIV-IN-X
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of HIV-IN-X.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value based on the reduction in luciferase activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of novel HIV integrase inhibitors like HIV-IN-X. By determining the IC50, EC50, and CC50 values, researchers can effectively assess the potency, efficacy, and safety profile of new drug candidates, facilitating the development of more effective antiretroviral therapies.
References
- 1. New targets for HIV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV/AIDS - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. HIV/AIDS - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - Labmedica.com [labmedica.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of HIV-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2][3] Consequently, HIV integrase is a key target for antiretroviral therapy.[1][3][4][5] This document provides detailed protocols for cell-based assays to evaluate the antiviral activity of HIV-IN-6, a novel investigational HIV integrase inhibitor.
The described assays are designed to quantify the efficacy of this compound in inhibiting HIV replication in cell culture and to assess its cytotoxic profile. These protocols are intended for use by researchers and scientists in the field of antiviral drug development.
Mechanism of Action of HIV Integrase Inhibitors
HIV integrase inhibitors block the strand transfer step of the integration process, preventing the viral DNA from being incorporated into the host genome and thereby halting viral replication.[1][2] There are also allosteric integrase inhibitors that can block the 3'-processing step.[4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of this compound are summarized below. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.[6][7][8] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[6]
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| This compound | MT-4 | Data to be determined by the user | Data to be determined by the user | Calculated from user data |
| Raltegravir (Control) | MT-4 | ~0.02 | >100 | >5000 |
Note: The EC50 and CC50 values for this compound are placeholders and should be replaced with experimentally determined data. Raltegravir is a known HIV integrase inhibitor and can be used as a positive control.
Experimental Protocols
HIV-1 p24 Antigen Assay for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a reliable indicator of viral replication.[9][10]
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
This compound (and other test compounds)
-
Raltegravir (positive control)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the control drug (Raltegravir) in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compounds to the cells. Immediately after, add 50 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[9][10][11]
-
Data Analysis: Determine the p24 concentration in each well using a standard curve. Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC50 value is then determined by non-linear regression analysis.
Caption: Workflow for the HIV-1 p24 antigen assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
MT-4 cells
-
This compound (and other test compounds)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by non-linear regression analysis.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4adi.com [4adi.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. biochain.com [biochain.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Lentiviral Vector Transduction by a Novel HIV-1 Integrase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lentiviral vectors, derived from the Human Immunodeficiency Virus type 1 (HIV-1), are powerful tools for gene delivery in both research and therapeutic applications.[1][2][3] A key step in the lentiviral life cycle is the integration of the viral genome into the host cell's DNA, a process mediated by the viral enzyme integrase (IN).[4][5] Inhibition of this step can effectively block stable gene transduction. These application notes describe the use of a potent and selective small molecule, referred to here as a novel HIV-1 integrase inhibitor, for studying and controlling lentiviral vector-mediated gene delivery.
The inhibitor acts by binding to the active site of HIV-1 integrase, preventing the strand transfer reaction that is essential for the insertion of the viral DNA into the host genome.[4] This document provides protocols for evaluating the inhibitory effect of this compound on lentiviral vector transduction in various cell lines, along with methods for assessing its cytotoxicity.
Product Information
| Product Name | Novel HIV-1 Integrase Inhibitor |
| Target | HIV-1 Integrase |
| Formulation | Provided as a 10 mM solution in DMSO |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Inhibitory Activity against Lentiviral Vector Transduction
The following table summarizes the inhibitory activity of the novel HIV-1 integrase inhibitor on the transduction of a GFP-expressing lentiviral vector in different cell lines. The 50% inhibitory concentration (IC50) was determined by measuring the percentage of GFP-positive cells 72 hours post-transduction using flow cytometry.
| Cell Line | Description | IC50 (nM) |
| HEK293T | Human Embryonic Kidney | 15.2 ± 2.1 |
| Jurkat | Human T lymphocyte | 22.5 ± 3.5 |
| Primary CD4+ T Cells | Human peripheral blood mononuclear cells | 35.8 ± 5.3 |
Table 2: Cytotoxicity Profile
The cytotoxicity of the novel HIV-1 integrase inhibitor was assessed in various cell lines using an MTT assay after 72 hours of exposure. The 50% cytotoxic concentration (CC50) is presented below.
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293T | > 100 | > 6578 |
| Jurkat | > 100 | > 4444 |
| Primary CD4+ T Cells | 85.4 ± 9.7 | > 2385 |
Mandatory Visualizations
Caption: Mechanism of lentiviral vector transduction and the point of inhibition.
Caption: Experimental workflow for evaluating the inhibitor's efficacy.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of VSV-G pseudotyped lentiviral vectors expressing a reporter gene (e.g., GFP) in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Lentiviral transfer plasmid with GFP reporter gene
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Seed 1 x 10^7 HEK293T cells in a 15 cm dish and incubate overnight at 37°C, 5% CO2.
-
On the day of transfection, replace the medium with antibiotic-free DMEM.
-
Prepare the plasmid DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in serum-free medium.
-
Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 6-8 hours, then replace the medium with complete DMEM.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge at 3,000 x g for 15 minutes to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the viral particles by ultracentrifugation at 100,000 x g for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of PBS or serum-free medium and store at -80°C.
Protocol 2: Lentiviral Vector Titration and Transduction Inhibition Assay
This protocol details the method for determining the inhibitory effect of the novel integrase inhibitor on lentiviral vector transduction.
Materials:
-
Target cells (e.g., HEK293T, Jurkat)
-
Complete culture medium
-
Concentrated lentiviral vector (GFP-expressing)
-
Novel HIV-1 Integrase Inhibitor (10 mM stock in DMSO)
-
96-well plates
-
Flow cytometer
Procedure:
-
Seed target cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the integrase inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.
-
Add the lentiviral vector to each well at a multiplicity of infection (MOI) that results in 20-30% GFP-positive cells in the untreated control.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.
-
Analyze the percentage of GFP-positive cells in each well using a flow cytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT)
This protocol describes how to assess the cytotoxicity of the novel integrase inhibitor.[6]
Materials:
-
Target cells
-
Complete culture medium
-
Novel HIV-1 Integrase Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Add serial dilutions of the integrase inhibitor to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low viral titer | Suboptimal transfection efficiency | Optimize plasmid DNA to transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. |
| Poor health of producer cells | Ensure HEK293T cells are healthy and not passaged too many times. | |
| High variability in IC50 values | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure a uniform cell suspension. |
| Inaccurate inhibitor dilutions | Prepare fresh serial dilutions for each experiment. | |
| High background in cytotoxicity assay | Contamination | Use sterile techniques and check for contamination in cell cultures. |
| Reagent precipitation | Ensure the MTT and solubilization solutions are properly prepared and stored. |
References
- 1. Inhibition of HIV-1 infection by lentiviral vectors expressing Pol III-promoted anti-HIV RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1 by a Lentiviral Vector with a Novel Tat-Inducible Expression System and a Specific Tropism to the Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
Storing and Handling of Inositol Hexakisphosphate (IP6) for HIV-1 Capsid Stability and Functional Assays in the Laboratory
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural integrity of the human immunodeficiency virus type 1 (HIV-1) capsid is a critical determinant of viral infectivity. The capsid, a fullerene cone composed of the viral capsid protein (p24 or CA), protects the viral genome and facilitates reverse transcription. The stability of this structure is finely tuned to allow for trafficking to the nucleus before uncoating and releasing the viral replication complex. Inositol (B14025) hexakisphosphate (IP6), a ubiquitous and abundant small molecule in mammalian cells, has been identified as a crucial host factor that promotes the assembly and stabilization of the mature HIV-1 capsid.[1][2][3][4] In the laboratory setting, IP6 is utilized in various in vitro assays to study HIV-1 capsid stability, assembly dynamics, and the effects of potential antiviral compounds that target these processes. Proper storage and handling of IP6 are paramount to ensure the reproducibility and accuracy of these experiments.
Mechanism of Action: IP6-Mediated HIV-1 Capsid Stabilization
IP6 is a highly negatively charged molecule that interacts with a positively charged ring of arginine residues (R18) located at the central pore of the CA hexamers that form the building blocks of the capsid.[4][5] This electrostatic interaction stabilizes the CA hexamers, significantly increasing the kinetic stability of the entire capsid structure from minutes to hours.[1][3][5] This stabilization is essential for protecting the viral genome from cellular defense mechanisms and for supporting efficient reverse transcription within the intact capsid.[4][6] The interaction of IP6 with the HIV-1 capsid is a key area of research for the development of novel antiretroviral therapies.
Quantitative Data for Inositol Hexakisphosphate (Phytic Acid Sodium Salt)
The following table summarizes the key quantitative data for the sodium salt of phytic acid (a common commercial form of IP6).
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈O₂₄P₆·xNa⁺ | Sigma-Aldrich |
| Molecular Weight | 660.04 g/mol (free acid) | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Solubility in Water | Soluble | Sigma-Aldrich |
| Storage Temperature | Room Temperature (in a dry place) | Sigma-Aldrich |
Signaling Pathway and Interaction Diagram
The following diagram illustrates the interaction of IP6 with the HIV-1 capsid protein hexamer, leading to capsid stabilization.
Caption: Diagram of IP6 binding to the HIV-1 capsid, leading to stabilization.
Experimental Protocols
Preparation and Storage of IP6 Stock Solutions
Materials:
-
Phytic acid sodium salt hydrate (B1144303) (e.g., from rice)
-
Nuclease-free water
-
Sterile, conical tubes (15 mL and 50 mL)
-
0.22 µm sterile filter
Procedure:
-
Reconstitution:
-
On a calibrated analytical balance, weigh the desired amount of phytic acid sodium salt powder.
-
In a sterile conical tube, dissolve the powder in nuclease-free water to a final concentration of 100 mM. For example, to make 10 mL of a 100 mM solution, dissolve the appropriate amount of phytic acid sodium salt in a final volume of 10 mL of nuclease-free water.
-
Vortex thoroughly until the powder is completely dissolved. The solution may appear slightly yellow.
-
-
Sterilization:
-
Sterilize the 100 mM IP6 stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile 100 mM IP6 stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year). For short-term use (up to 1 month), aliquots can be stored at 4°C.
-
Note: Always use sterile techniques to prevent contamination of the stock solution.
In Vitro HIV-1 Capsid Stability Assay
This assay measures the stability of in vitro assembled HIV-1 capsid-nucleocapsid (CA-NC) complexes in the presence or absence of IP6. The disassembly of the complexes is monitored over time.
Materials:
-
Purified recombinant HIV-1 CA-NC protein
-
Assembly Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Destabilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, with a lower salt concentration that promotes disassembly)
-
100 mM IP6 stock solution
-
Sucrose (B13894) cushion (e.g., 70% sucrose in a suitable buffer)
-
Ultracentrifuge and appropriate rotors/tubes
-
SDS-PAGE gels and reagents for protein analysis (e.g., Coomassie blue stain or Western blot antibodies against CA)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro HIV-1 capsid stability assay.
Procedure:
-
Assembly of CA-NC Complexes:
-
Incubate purified recombinant HIV-1 CA-NC protein in Assembly Buffer at a suitable concentration (e.g., 100 µM) for a sufficient time to allow for the formation of tubular CA-NC complexes (e.g., 2-4 hours at 37°C or overnight at 4°C).
-
-
Stability Assay:
-
Prepare reaction tubes for each time point and condition (with and without IP6).
-
For the control condition, dilute the assembled CA-NC complexes into Destabilization Buffer.
-
For the experimental condition, dilute the assembled CA-NC complexes into Destabilization Buffer containing the desired final concentration of IP6 (e.g., 10-100 µM).
-
Incubate the reactions at room temperature or 37°C.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each reaction.
-
-
Pelleting of Intact Capsids:
-
Layer each aliquot onto a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet the intact, assembled CA-NC complexes (e.g., 1 hour at 4°C). Disassembled CA-NC monomers will not pellet through the dense sucrose cushion.
-
-
Analysis of Pellets:
-
Carefully remove the supernatant and the sucrose cushion.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
Analyze the amount of CA-NC in the pellet by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-CA antibody.
-
-
Data Interpretation:
-
Quantify the band intensities for each time point and condition. A slower decrease in the amount of pelleted CA-NC over time in the presence of IP6 indicates stabilization of the capsid complexes.
-
Encapsidated Reverse Transcription (ERT) Assay
This assay measures the synthesis of viral DNA within intact capsids. The stabilizing effect of IP6 allows for more efficient reverse transcription.
Materials:
-
Purified HIV-1 virions
-
Mild non-ionic detergent (e.g., Triton X-100) to permeabilize the viral membrane
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
100 mM IP6 stock solution
-
DNase I
-
Reagents for quantitative PCR (qPCR) to detect newly synthesized HIV-1 DNA
Procedure:
-
Virion Permeabilization:
-
Incubate purified HIV-1 virions with a low concentration of a mild non-ionic detergent (e.g., 0.05% Triton X-100) on ice for a short period (e.g., 10 minutes) to create pores in the viral membrane without disrupting the capsid.
-
-
ERT Reaction:
-
Set up reaction tubes with the permeabilized virions.
-
Add dNTPs to all tubes.
-
To the experimental tubes, add IP6 to the desired final concentration (e.g., 100 µM). Add an equivalent volume of buffer to the control tubes.
-
Incubate the reactions at 37°C to allow for reverse transcription to occur.
-
-
Nuclease Treatment:
-
After the incubation period, add DNase I to all tubes to digest any viral DNA that has been synthesized outside of the protective capsid.
-
Incubate as recommended by the DNase I manufacturer.
-
-
DNA Purification:
-
Inactivate the DNase I (e.g., by heat inactivation or addition of EDTA).
-
Purify the DNA from the reactions using a standard DNA purification kit.
-
-
Quantification of Viral DNA:
-
Quantify the amount of newly synthesized HIV-1 DNA in each sample using a sensitive qPCR assay with primers specific for the HIV-1 genome.
-
-
Data Interpretation:
-
A higher amount of viral DNA detected in the samples containing IP6 compared to the controls indicates that IP6 stabilized the capsids, allowing for more efficient reverse transcription to occur within the protected environment of the capsid.
-
Conclusion
Inositol hexakisphosphate (IP6) is an indispensable tool for in vitro studies of HIV-1 capsid biology. Its ability to stabilize the viral capsid allows for detailed investigation into the mechanisms of capsid assembly, stability, and uncoating. The protocols outlined in this application note provide a framework for utilizing IP6 in key laboratory assays. Adherence to proper storage and handling procedures for IP6 is essential for obtaining reliable and reproducible data in these sensitive experiments, which are crucial for advancing our understanding of HIV-1 replication and for the development of new antiretroviral agents.
References
- 1. IP6 is an HIV pocket factor that prevents capsid collapse and promotes DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Viruses: The secrets of the stability of the HIV-1 capsid | eLife [elifesciences.org]
- 5. Atomic-scale characterization of mature HIV-1 capsid stabilization by inositol hexakisphosphate (IP6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring HIV-IN-6 Binding Affinity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the binding affinity of HIV integrase (IN) inhibitors, with a focus on compounds like HIV-IN-6. The following sections detail various established biophysical techniques, including Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), offering step-by-step experimental guidance and data presentation standards.
Introduction to HIV Integrase and its Inhibition
Human Immunodeficiency Virus (HIV) integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[1] This 32 kDa enzyme, encoded by the pol gene, carries out this function through a two-step process: 3'-processing and strand transfer.[1][2] Because there is no functional equivalent of integrase in human cells, it is a prime target for antiretroviral drug development.[1][3] Inhibitors of HIV integrase can be broadly classified into two main categories: Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs).[4] INSTIs, such as Raltegravir and Elvitegravir, chelate essential metal ions in the enzyme's active site.[5][6] ALLINIs, on the other hand, bind to a site distinct from the active site, often at the interface of integrase dimers, interfering with its interaction with cellular cofactors like LEDGF/p75.[4][7]
Accurately quantifying the binding affinity of novel inhibitors is fundamental for structure-activity relationship (SAR) studies and lead optimization in the drug discovery pipeline. This document outlines robust methods to determine these crucial binding parameters.
Quantitative Data Summary
The following table summarizes the binding affinities (IC50, EC50, and Kd) of various HIV integrase inhibitors. This data is compiled from multiple studies and serves as a reference for comparing the potency of new chemical entities like this compound.
| Inhibitor | Assay Type | Target | Parameter | Value | Reference |
| Raltegravir (RAL) | Antiviral Assay | Wild-Type HIV-1 | EC50 | Varies (nM range) | [4] |
| Elvitegravir (EVG) | Antiviral Assay | Wild-Type HIV-1 | EC50 | Varies (nM range) | [4] |
| Dolutegravir (DTG) | Antiviral Assay | Wild-Type HIV-1 | EC50 | Varies (nM range) | [8] |
| Bictegravir (BIC) | Antiviral Assay | Wild-Type HIV-1 | EC50 | Varies (nM range) | [4] |
| Cabotegravir | Antiviral Assay | Wild-Type HIV-1 | EC50 | Varies (nM range) | [4] |
| FZ41 | Fluorescent DNA Binding Assay | HIV-1 Integrase | IC50 | Not Specified | [9] |
| Nigranoic Acid | Fluorescent DNA Binding Assay | HIV-1 Integrase | IC50 | Not Specified | [9] |
| 5ClTEP | X-ray Crystallography | HIV-1 Integrase Core Domain | - | - | [3] |
| Compound 3 | Antiviral Assay | HIV-1 NL4-3 in MAGI cells | EC50 | 25 nM | [10] |
| Compound 4 | Antiviral Assay | HIV-1 NL4-3 in MAGI cells | EC50 | Low nM range | [10] |
| Racemic trans-compound 2 | Strand Transfer Inhibition Assay | HIV-1 Integrase | IC50 | 48 nM | [10] |
| Various Quinolinone Derivatives | Strand Transfer Inhibition Assay | HIV-1 Integrase | IC50 | < 100 nM | [11] |
| tBPQAs | Antiviral Assay | HIV-1 | EC50 | ~1 µM | [7] |
| DMP19 | Isothermal Titration Calorimetry | Neisseria HU protein | Kd | 0.50 ± 0.09 µM | [12] |
Experimental Protocols
This section provides detailed, step-by-step protocols for three widely used techniques to measure protein-ligand binding affinity.
Fluorescence Polarization (FP) Assay
FP is a robust, solution-based, homogeneous technique ideal for high-throughput screening (HTS) of inhibitors. The assay measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When a small fluorescent tracer is unbound, it rotates rapidly, resulting in low polarization of the emitted light. Upon binding to a larger protein like HIV integrase, its rotation slows significantly, leading to an increase in polarization. Competitive inhibitors will displace the tracer from the protein, causing a decrease in polarization.
Materials:
-
Purified recombinant HIV-1 Integrase
-
Fluorescently labeled DNA substrate (e.g., a 21-mer oligonucleotide mimicking the viral LTR end labeled with 5-carboxyfluorescein, 5-FAM)
-
This compound or other test compounds
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled DNA tracer in the assay buffer. The final concentration in the assay should be below its Kd for HIV integrase to ensure sensitivity. A typical starting concentration is 1-10 nM.
-
Prepare a stock solution of HIV integrase in the assay buffer. The optimal concentration should be determined by titration but is often in the range of 50-200 nM. This concentration should result in a significant polarization shift upon tracer binding.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span from expected low micromolar to high nanomolar to determine the full dose-response curve.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilutions to the wells of the 384-well plate. Include wells with buffer only for "no inhibitor" controls and wells with a known inhibitor as a positive control.
-
Add 5 µL of the HIV integrase solution to all wells.
-
Add 5 µL of the fluorescent DNA tracer solution to all wells.
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature (25°C) for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm for a 5-FAM label.
-
-
Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a sigmoidal function (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip surface. This technique provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip CM5 (carboxymethylated dextran (B179266) surface)
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Purified recombinant HIV-1 Integrase
-
This compound or other test compounds
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% (v/v) Surfactant P20. For compounds dissolved in DMSO, match the DMSO concentration in the running buffer.
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0
Protocol:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Inject a solution of HIV integrase (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 2000-5000 Resonance Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of HIV integrase to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Interaction Analysis:
-
Prepare a serial dilution of this compound in running buffer. The concentration range should typically span from 0.1 to 100 times the expected Kd. Include a buffer-only injection (zero concentration) for baseline subtraction.
-
Inject the different concentrations of this compound over the ligand and reference flow cells at a typical flow rate of 30 µL/min.
-
Monitor the association phase for 2-3 minutes, followed by a dissociation phase of 5-10 minutes where only running buffer flows over the chip.
-
Between each inhibitor concentration, regenerate the sensor surface to remove any bound analyte. This can be achieved by a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5), which needs to be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[13] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant HIV-1 Integrase
-
This compound or other test compounds
-
Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM TCEP. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.
Protocol:
-
Sample Preparation:
-
Dialyze the purified HIV integrase extensively against the dialysis buffer to ensure buffer matching.
-
Prepare the HIV integrase solution at a concentration of 10-50 µM in the dialysis buffer. Degas the solution before use.
-
Prepare the this compound solution in the final dialysis buffer at a concentration that is 10-15 times higher than the protein concentration (e.g., 100-750 µM). If DMSO is used to dissolve the compound, ensure the final DMSO concentration is identical in both the protein and ligand solutions and is typically kept low (<5%). Degas the ligand solution.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell (typically ~200 µL) with the HIV integrase solution.
-
Fill the injection syringe (typically ~40 µL) with the this compound solution.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the thermal power to return to baseline.
-
-
Data Analysis:
-
The raw data consists of a series of heat-burst peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution obtained from the control titration.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the binding affinity (Ka, from which Kd = 1/Ka is calculated), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) is then calculated from the relationship ΔG = ΔH - TΔS = -RTln(Ka).
-
References
- 1. Novel inhibitors of HIV integrase: the discovery of potential anti-HIV therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV integrase inhibitors as therapeutic agents in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between HIV integrase polymorphisms and integrase inhibitor susceptibility: An in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Studying HIV Integrase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental controls and protocols necessary for the evaluation of HIV integrase inhibitors, with a focus on a hypothetical compound designated as HIV-IN-6.
Introduction to HIV Integrase Inhibition
The Human Immunodeficiency Virus (HIV) life cycle involves several key enzymatic steps that are essential for viral replication. One such critical enzyme is HIV integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[1][2][3][4][5][6] This step is crucial for the establishment of a persistent infection.[6] By blocking this process, HIV integrase inhibitors can effectively halt viral replication.[3][5][7][8] These inhibitors are a key component of modern antiretroviral therapy (ART).[3]
This compound is a novel investigational compound designed to target HIV integrase. To thoroughly characterize its antiviral activity and therapeutic potential, a series of well-controlled in vitro experiments are required. These notes outline the essential experimental controls, detailed protocols for key assays, and methods for data presentation and visualization.
Essential Experimental Controls
To ensure the validity and reproducibility of data generated for this compound, the inclusion of appropriate experimental controls is paramount.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the vehicle on cell viability and viral replication.
-
Uninfected Control: Cells that are not exposed to the virus. This provides a baseline for cell viability and background signal in assays.
-
Mock-Infected Control: Cells treated with a heat-inactivated virus or supernatant from uninfected cells. This controls for any non-specific effects of the virus preparation.
-
-
Positive Controls:
-
Known HIV Integrase Inhibitor: A well-characterized and FDA-approved integrase inhibitor, such as Raltegravir, Elvitegravir, or Dolutegravir. This serves as a benchmark for the potency and efficacy of this compound.
-
Virus Control: Cells infected with HIV in the absence of any inhibitor. This represents the maximum level of viral replication in the assay.
-
-
Assay-Specific Controls:
-
Cytotoxicity Control: Cells treated with a range of concentrations of this compound in the absence of virus to determine the compound's toxicity.
-
Reverse Transcriptase Inhibitor Control: A known reverse transcriptase inhibitor (e.g., Zidovudine or Efavirenz) can be used to confirm that the observed antiviral activity is specific to the integration step and not an earlier stage of the viral life cycle.[9]
-
Quantitative Data Presentation
A crucial aspect of characterizing a novel inhibitor is the determination of its potency and therapeutic window. The following key parameters should be determined and summarized in a clear, tabular format.
| Parameter | Description | This compound Value (Hypothetical) | Raltegravir (Control) |
| EC50 | 50% Effective Concentration | [Insert experimental value] | ~5 nM |
| IC50 | 50% Inhibitory Concentration | [Insert experimental value] | ~2-7 nM |
| CC50 | 50% Cytotoxic Concentration | [Insert experimental value] | >100 µM |
| Selectivity Index (SI) | CC50 / EC50 | [Calculate from experimental values] | >20,000 |
Note: The values for Raltegravir are approximate and can vary depending on the cell type and assay conditions.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is toxic to the host cells. This is essential for distinguishing true antiviral activity from non-specific cytotoxicity.[10]
Methodology (MTT Assay):
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[11]
-
Compound Addition: Prepare serial dilutions of this compound and the positive control cytotoxic agent (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells. Include vehicle-treated and untreated cell controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity (Infectivity) Assay
Objective: To measure the ability of this compound to inhibit HIV replication in a cell-based assay.
Methodology (TZM-bl Reporter Gene Assay):
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound and Virus Addition: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Raltegravir). Pre-incubate the cells with the compounds for 1 hour at 37°C. Subsequently, add a predetermined amount of HIV-1 (e.g., NL4-3 strain) to each well.
-
Controls: Include virus-only control, uninfected cell control, and vehicle control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral replication relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV Integration Assay
Objective: To specifically confirm that this compound inhibits the integration of viral DNA into the host cell genome.
Methodology (Alu-PCR):
-
Cell Infection: Infect target cells (e.g., SupT1 cells or activated PBMCs) with a high titer of HIV-1 in the presence of serial dilutions of this compound or a control inhibitor.
-
Genomic DNA Extraction: After 24-48 hours, harvest the cells and extract genomic DNA.
-
First-Round PCR: Perform a PCR using a primer specific for the human Alu repeat element and a primer specific for the HIV LTR. This will only amplify integrated proviral DNA.
-
Second-Round (Nested) PCR: Use the product from the first round as a template for a second PCR with a nested set of HIV-specific primers. This increases the sensitivity and specificity of the assay.
-
Quantification: Quantify the PCR product using real-time PCR (qPCR) or by gel electrophoresis and densitometry.
-
Data Analysis: Normalize the amount of integrated HIV DNA to a housekeeping gene (e.g., GAPDH) to account for variations in DNA extraction. The IC50 value is determined by plotting the percentage of inhibition of integration against the compound concentration.
Visualizations
HIV Life Cycle and the Role of Integrase
Caption: The HIV life cycle and the specific stage targeted by this compound.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the in vitro characterization of this compound.
HIV Integrase Signaling Pathway
Caption: The process of HIV integration and the point of inhibition by this compound.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Integrase - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. MHH study investigates treatment safety in cases of late HIV diagnosis [nachrichten.idw-online.de]
- 9. journals.asm.org [journals.asm.org]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening of Novel HIV-1 Integrase Inhibitors Using HIV-IN-X
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The human immunodeficiency virus (HIV) remains a significant global public health issue.[1][2] Antiretroviral therapy (ART) has transformed HIV infection from a fatal disease into a manageable chronic condition.[3] One of the key targets for antiretroviral drugs is the HIV-1 integrase (IN), an essential enzyme for viral replication.[4][5] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle.[3] Inhibitors that block the function of this enzyme are known as integrase strand transfer inhibitors (INSTIs) and are a potent class of antiretrovirals.[4][5] The discovery and development of new INSTIs with improved efficacy and resistance profiles are crucial for combating the HIV pandemic.[6][7]
High-throughput screening (HTS) is a powerful methodology for identifying novel drug candidates from large compound libraries.[8][9] This document provides a detailed protocol for the application of a novel, hypothetical HIV-1 integrase inhibitor, HIV-IN-X , in a cell-based high-throughput screening assay. The described assay is designed to be compatible with a Biosafety Level 1 (BSL-1) environment, utilizing a pseudotyped lentiviral vector system.[8]
Mechanism of Action
HIV-1 integrase facilitates the integration of the reverse-transcribed viral DNA into the host chromosome in a two-step process: 3'-processing and strand transfer. HIV-IN-X is a potent and selective inhibitor of the strand transfer step. By binding to the active site of the integrase enzyme, HIV-IN-X prevents the covalent linkage of the viral DNA to the host cell's DNA. This effectively halts the viral replication cycle, preventing the establishment of a productive infection.[3][5]
Quantitative Data Summary for HIV-IN-X
The following table summarizes the in vitro activity of HIV-IN-X against a laboratory-adapted strain of HIV-1 in a cell-based assay.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-IN-X | 0.05 | >50 | >1000 |
| Raltegravir (Control) | 0.02 | >100 | >5000 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of HIV-IN-X. EC50 (half-maximal effective concentration) represents the concentration of the compound required to inhibit 50% of viral replication. CC50 (half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocols
Principle of the Assay
This protocol describes a cell-based assay using a lentiviral vector system that is suitable for high-throughput screening.[8] The lentiviral vectors are pseudotyped with an envelope protein that restricts their entry to specific cell lines, allowing the assay to be performed at BSL-1.[8] These vectors carry a reporter gene (e.g., luciferase or green fluorescent protein) that is expressed upon successful integration into the host cell genome. The activity of the reporter gene is directly proportional to the level of viral integration. HIV integrase inhibitors will block this integration, leading to a decrease in the reporter signal.
Materials and Reagents
-
HEK293T cells
-
Target cells (e.g., HEK293T cells stably expressing the appropriate receptor for the pseudotyped virus)
-
Lentiviral vector encoding a reporter gene (e.g., luciferase)
-
Pseudotyping vector (e.g., encoding VSV-G)
-
HIV-1 packaging plasmid (lacking the env gene)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HIV-IN-X (and other test compounds)
-
Positive control (e.g., Raltegravir)
-
Negative control (e.g., DMSO)
-
Luciferase assay reagent
-
96-well or 384-well microplates
-
Luminometer
Experimental Workflow
Caption: High-throughput screening workflow for HIV integrase inhibitors.
Step-by-Step Protocol
1. Production of Pseudotyped Lentiviral Particles
a. One day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the lentiviral vector, the packaging plasmid, and the pseudotyping vector using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the cells for 48-72 hours. d. Harvest the supernatant containing the viral particles. e. Clarify the supernatant by centrifugation to remove cell debris. f. The viral supernatant can be used directly or concentrated and stored at -80°C.
2. High-Throughput Screening Assay
a. Prepare compound plates by serially diluting HIV-IN-X and control compounds in an appropriate solvent (e.g., DMSO) and then in cell culture medium. b. Seed the target cells into 96-well or 384-well plates at an optimized density. c. Add the diluted compounds to the corresponding wells of the cell plates. Include wells with a positive control (e.g., Raltegravir) and a negative control (vehicle, e.g., DMSO). d. Add the pseudotyped viral supernatant to each well. e. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
3. Data Acquisition and Analysis
a. After incubation, if using a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's protocol. b. Measure the luminescence using a plate reader. c. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. d. Determine the EC50 value for each compound by fitting the dose-response data to a sigmoidal curve. e. Assess the quality of the assay by calculating the Z' factor, which should be greater than 0.5 for a robust assay.[10]
4. Cytotoxicity Assay
a. To determine the CC50 of HIV-IN-X, perform a parallel assay without the addition of the virus. b. Seed the target cells and add the serially diluted compound as in the primary screening assay. c. After the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or resazurin (B115843) assay). d. Calculate the CC50 value from the dose-response curve.
Visualizations
HIV Life Cycle and the Role of Integrase
Caption: The HIV life cycle and the point of intervention for HIV-IN-X.
Mechanism of HIV Integrase Inhibition
Caption: Mechanism of action of HIV-IN-X in blocking viral DNA integration.
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel HIV-1 integrase inhibitors like HIV-IN-X. This cell-based assay, performed in a BSL-1 environment, allows for the rapid evaluation of large compound libraries, facilitating the discovery of new therapeutic agents to combat HIV. The favorable selectivity index of HIV-IN-X in this assay suggests it is a promising candidate for further preclinical development.
References
- 1. Global HIV Programme [who.int]
- 2. U.S. Statistics | HIV.gov [hiv.gov]
- 3. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. m.youtube.com [m.youtube.com]
- 7. Monitoring for integrase inhibitor resistance is key to preserving HIV drug efficacy - Clinical Conversations [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Optimizing HIV-IN-6 concentration for maximum inhibition
Welcome to the technical support center for HIV-IN-6, a novel inhibitor of HIV-1 replication. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of HIV-1 replication that functions by targeting Src family kinases (SFKs), such as Hck, which are hijacked by the HIV-1 Nef accessory protein.[1][2] Nef is essential for viral pathogenesis and enhances viral replication by interacting with and activating host cell signaling proteins, including SFKs.[3][4][5] this compound disrupts this Nef-SFK interaction, thereby inhibiting downstream signaling pathways that are crucial for efficient viral replication and immune evasion by the virus.[3][4]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: While specific EC50 (half-maximal effective concentration) values for this compound are not yet publicly available, similar inhibitors of the Nef-SFK interaction have shown antiviral activity in the low micromolar to nanomolar range in various cell-based assays.[6][7] It is recommended to perform a dose-response experiment starting from a high concentration (e.g., 10 µM) and titrating down to the low nanomolar range to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound cytotoxic?
A3: As with any experimental compound, it is crucial to determine the cytotoxicity of this compound in your specific cell system. The CC50 (half-maximal cytotoxic concentration) should be determined in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window. For initial experiments, a standard cytotoxicity assay such as an MTT, XTT, or CellTiter-Glo® assay is recommended.
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[8][9] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then make serial dilutions in your cell culture medium for your experiments. Stock solutions should be stored at -20°C or -80°C, protected from light and moisture, to ensure stability.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1]
Q5: Can I use this compound in combination with other antiretroviral drugs?
A5: Yes, targeting a host-virus interaction with this compound presents a novel mechanism that may work synergistically with existing antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase. Combination studies can be designed to assess for synergistic, additive, or antagonistic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of HIV-1 replication | 1. Suboptimal concentration of this compound: The concentration used may be too low to effectively inhibit the Nef-SFK interaction. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell type specificity: The role of Nef-SFK signaling in HIV-1 replication can be cell-type dependent. Hck is predominantly expressed in myeloid cells like macrophages.[10] 4. Nef-deficient virus: The HIV-1 strain used may have a mutation or deletion in the nef gene. | 1. Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 20 µM). 2. Prepare fresh dilutions from a new stock vial. Ensure proper storage conditions (-20°C or -80°C, protected from light). 3. Confirm the expression of Hck or other relevant SFKs in your experimental cell line. Consider using a cell line known to be sensitive to Nef/SFK-dependent replication, such as primary human macrophages or a suitable myeloid cell line. 4. Sequence the nef gene of your viral stock to confirm it is intact and functional. Use a wild-type, Nef-positive HIV-1 strain as a positive control. |
| High cytotoxicity observed | 1. High concentration of this compound: The concentrations used may be in the toxic range for the cells. 2. High DMSO concentration: The final concentration of the solvent may be causing cellular stress. 3. Off-target effects: As a kinase inhibitor, this compound may inhibit other cellular kinases essential for cell viability at higher concentrations. | 1. Determine the CC50 of this compound in your cell line and ensure that the concentrations used for antiviral assays are well below this value. 2. Calculate the final DMSO concentration in your highest treatment dose and ensure it is below 0.5%. Include a vehicle control (DMSO alone) at the same concentration in your experiment. 3. If cytotoxicity is a persistent issue, consider screening for off-target kinase activity. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Inconsistent cell passage number, confluency, or viability can affect HIV-1 replication and inhibitor potency. 2. Variability in viral stock: The titer and infectivity of your viral stock may vary between preparations. 3. Inaccurate pipetting of the inhibitor: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | 1. Use cells within a consistent passage number range and seed them at a standardized density for each experiment. Monitor cell viability before and during the experiment. 2. Titer each new viral stock before use and use a consistent multiplicity of infection (MOI) for your experiments. 3. Prepare intermediate dilutions of your inhibitor to increase the volumes you are pipetting for the final assay plate. Use calibrated pipettes. |
| Discrepancy between biochemical and cell-based assay results | 1. Cellular permeability: this compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations. 2. Cellular metabolism: The compound may be rapidly metabolized or effluxed by the cells. 3. Protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its free and active concentration. | 1. If possible, perform cellular uptake studies to determine the intracellular concentration of this compound. 2. Investigate the metabolic stability of the compound in your cell line. 3. Consider performing assays in serum-free or low-serum medium if your experimental system allows, or increase the concentration of the inhibitor to compensate for protein binding. |
Data on Representative Nef/SFK Inhibitors
Since specific quantitative data for this compound is not publicly available, the following table provides data for other experimental inhibitors targeting the Nef-SFK pathway to serve as a reference for expected potency and cytotoxicity ranges.
| Compound | Target | EC50 | CC50 | Selectivity Index (SI) | Cell Type |
| B9 (analogs) | HIV-1 Nef | Low nanomolar | > 20 µM | > 1000 | PBMCs |
| 2c | Nef-SFK interaction | Low micromolar | > 50 µM | > 10 | Primary CD4+ T-cells |
| DFP analogs | Nef-dependent SFK activation | Low micromolar | Not reported | Not reported | T-cell lines |
Note: EC50 and CC50 values are highly dependent on the specific assay conditions, cell type, and HIV-1 strain used.
Experimental Protocols
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to determine the EC50 of this compound against HIV-1 replication in primary human cells.
Materials:
-
This compound
-
HIV-1 stock (e.g., NL4-3 or a primary isolate)
-
Human PBMCs, isolated from healthy donor blood
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
p24 ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Activate the PBMCs by culturing them in RPMI 1640 supplemented with 10% FBS, PHA (5 µg/mL) for 3 days.
-
Wash the cells and resuspend them in fresh medium containing IL-2 (20 U/mL).
-
Seed the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium and add them to the designated wells. Include a "no drug" control and a "vehicle control" (DMSO).
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Collect supernatant samples at days 3, 5, and 7 post-infection.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit.
-
Calculate the percent inhibition of p24 production for each concentration of this compound compared to the "no drug" control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is for determining the CC50 of this compound.
Materials:
-
This compound
-
The same cell type used in the antiviral assay (e.g., activated PBMCs)
-
Cell culture medium
-
96-well cell culture plates
-
MTT or XTT reagent
Procedure:
-
Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "no drug" control and a "vehicle control".
-
Incubate the plate for the same duration as the antiviral assay.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percent cell viability for each concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 Nef/SFK Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 is dependent on its immature lattice to recruit IP6 for mature capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the HIV-1 virulence factor, Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tight-binding Hydroxypyrazole HIV-1 Nef Inhibitors Suppress Viral Replication in Donor Mononuclear Cells and Reverse Nef-mediated MHC-I downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibitor blocks human immunodeficiency virus 1-induced T-cell death without enhancement of HIV-1 replication and dimethyl sulfoxide increases HIV-1 replication without influencing T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HIV-1 Nef interaction influences the ATP-binding site of the Src-family kinase, Hck - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HIV-IN-6 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling insolubility issues encountered with the novel small molecule inhibitor, HIV-IN-6, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening?
A1: This is a common issue known as solvent-shifting precipitation. This compound is likely much less soluble in your aqueous buffer or medium compared to the highly polar aprotic solvent, DMSO.[1] When the DMSO stock is diluted, the overall solvent polarity increases, causing the compound to crash out of solution. The final concentration of DMSO in your aqueous solution may also be a critical factor; many compounds will precipitate even at low final DMSO concentrations.
Q2: What is the recommended starting solvent for this compound?
A2: For initial solubilization to create a high-concentration stock solution, 100% Dimethyl Sulfoxide (B87167) (DMSO) is a common starting point for many poorly soluble small molecule inhibitors.[1][2] However, it is crucial to determine the optimal solvent system for your specific experimental needs through small-scale solubility screening.
Q3: Are there any alternatives to DMSO for stock solutions?
A3: Yes, other organic solvents like ethanol, methanol, dimethylformamide (DMF), and acetonitrile (B52724) can be tested.[3] For some applications, co-solvent systems or the use of solubilizing excipients may be necessary from the outset.
Q4: How can I avoid precipitation during my experiment?
A4: Several strategies can be employed, including:
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Lowering the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your aqueous medium.
-
Using a co-solvent system: Maintaining a certain percentage of an organic solvent like DMSO in the final aqueous solution can help maintain solubility. However, it is critical to determine the tolerance of your cell line or assay to the chosen solvent.[4]
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Employing solubilizing excipients: Additives like cyclodextrins or surfactants can be used to enhance the apparent solubility of the compound in aqueous solutions.[3][5]
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pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Q5: Will the use of co-solvents or excipients affect my experimental results?
A5: It is highly probable. Therefore, it is essential to include proper vehicle controls in your experiments. The vehicle control should contain the same concentration of the co-solvent or excipient as the test conditions but without the inhibitor. This will help you to distinguish the effects of this compound from the effects of the formulation components.
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: this compound Fails to Dissolve in the Initial Solvent
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Tier 1: Physical Dissolution Aids
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Vortexing: Vigorously vortex the solution for an extended period.
-
Sonication: Use a sonication bath to break up compound aggregates.
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Gentle Warming: If the compound is heat-stable, gentle warming (e.g., 37°C) can aid dissolution.
-
-
Tier 2: Small-Scale Solubility Screening
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If the compound remains insoluble, perform a small-scale solubility screen to identify a more suitable solvent or co-solvent system.
-
Problem 2: Precipitation Upon Dilution into Aqueous Buffer
This is the most common challenge. The following workflow can help identify a solution.
Caption: Troubleshooting workflow for addressing compound insolubility.
Quantitative Data Summary
The following tables provide a general guideline for concentrations of commonly used co-solvents and solubilizing excipients. The optimal concentration for this compound must be determined empirically.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | 0.1 - 0.5% | Often < 1% |
| Ethanol | 0.1 - 1% | Variable |
| PEG 400 | 1 - 20% | Variable |
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Typical Concentration Range (w/v) | Mechanism of Action |
| Surfactants | Tween® 80, Cremophor® EL | 0.1 - 2% | Micellar solubilization |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% | Forms inclusion complexes with the drug molecule.[5] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify a suitable solvent or co-solvent system for preparing a stock solution.
Materials:
-
This compound
-
Selection of organic solvents (DMSO, Ethanol, DMF, Acetonitrile, PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a precise volume of a different solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved microparticles.
-
Carefully examine the supernatant. A clear solution indicates good solubility at that concentration.
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For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.
Protocol 2: Preparation and Testing of a Formulation with a Solubilizing Excipient
Objective: To prepare a stock solution of this compound using a solubilizing excipient and confirm its stability upon dilution.
Materials:
-
This compound
-
Selected solubilizing excipient (e.g., HP-β-cyclodextrin)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer, sonicator, or magnetic stirrer
Procedure:
-
Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).
-
Add this compound to the excipient solution to achieve the desired final concentration.
-
Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring.
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Perform serial dilutions of this formulated stock into your final assay medium.
-
Visually inspect the dilutions for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 24 hours) at the experimental temperature.
-
Crucially, prepare and test a vehicle control consisting of the excipient solution without the inhibitor, diluted in the same manner.
Signaling Pathway Context
Understanding the biological context of this compound is crucial for experimental design. HIV-1 infection involves the modulation of several host cell signaling pathways to facilitate its replication.
Caption: Simplified HIV-1 entry and activation of key signaling pathways.
HIV-1 entry, mediated by the binding of its envelope protein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), triggers intracellular signaling cascades.[6][7] These pathways, including the activation of Protein Kinase C (PKC) and subsequent activation of transcription factors like NF-κB and NFAT, are crucial for efficient viral gene expression from the integrated proviral DNA's Long Terminal Repeat (LTR).[6][8] When designing experiments with this compound, it is important to consider how the chosen solubilization strategy might interfere with these or other relevant signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide and related polar compounds enhance infection of human T cells with HIV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Technical Support Center: HIV-IN-6 (LEDGIN-6) Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of HIV-IN-6 (also known as LEDGIN-6), a quinoline-based allosteric HIV-1 integrase inhibitor, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as LEDGIN-6, is a quinoline-based allosteric HIV-1 integrase inhibitor (ALLINI).[1] Unlike catalytic site inhibitors, ALLINIs bind to a pocket at the dimer interface of the HIV-1 integrase, away from the catalytic site.[1][2] This binding induces aberrant multimerization of the integrase enzyme, which disrupts its normal function in both the early and late stages of the viral replication cycle, ultimately inhibiting viral maturation.[1][3]
Q2: What are the primary factors that can lead to the degradation of this compound during experiments?
A2: While specific degradation kinetics for this compound are not extensively published, factors that typically affect the stability of small molecule inhibitors like quinoline-based compounds include:
-
pH: Extreme pH values can lead to hydrolysis or other chemical modifications.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation in sensitive compounds.
-
Oxidizing agents: Presence of reactive oxygen species can lead to oxidative degradation.
-
Incompatible Solvents: While DMSO is a common solvent, long-term storage in it at room temperature can sometimes lead to degradation for certain compounds.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound (dissolved in a suitable solvent like DMSO) at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound activity or inconsistent results in cellular assays. | Degradation of this compound in working solutions. | 1. Prepare fresh working solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment. 2. Minimize light exposure: Protect all solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil. 3. Maintain appropriate pH: Ensure the pH of your cell culture medium or buffer system is within a stable range (typically neutral pH) for the duration of the experiment. |
| Precipitation of the compound in aqueous buffers or media. | Poor solubility of this compound in aqueous solutions. | 1. Optimize final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of <0.5% is well-tolerated in most cell-based assays. 2. Use a suitable vehicle control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects. 3. Consider use of solubilizing agents: For specific applications, the use of biocompatible solubilizing agents could be explored, but this would require validation to ensure it doesn't interfere with the assay. |
| Variability between experimental replicates. | Inconsistent handling or storage of the compound. | 1. Standardize protocols: Ensure all experimental steps, from stock solution thawing to the preparation of final dilutions, are performed consistently. 2. Avoid repeated freeze-thaw cycles: Use single-use aliquots of the stock solution to minimize degradation from repeated temperature changes. 3. Ensure proper mixing: Vortex solutions thoroughly after each dilution step to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Reconstitute the powder in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (e.g., to 37°C) can be applied if necessary, but prolonged heating should be avoided.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and aliquot number.
-
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Thawing:
-
Retrieve a single-use aliquot of the this compound stock solution from the freezer.
-
Thaw the aliquot at room temperature, protected from light.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in an appropriate solvent (e.g., DMSO) or directly in the cell culture medium to achieve the desired final concentrations.
-
It is recommended to perform intermediate dilutions to ensure accuracy.
-
Vortex each dilution thoroughly before proceeding to the next.
-
-
Final Dilution in Aqueous Medium:
-
Add the final diluted compound to the cell culture medium, ensuring that the final solvent concentration is minimal and consistent across all experimental conditions, including the vehicle control.
-
Mix the final solution well by gentle inversion or pipetting before adding it to the cells.
-
Visualizing Experimental Workflow and Compound Action
To aid in understanding the experimental process and the mechanism of this compound, the following diagrams are provided.
A streamlined workflow for preparing this compound solutions.
Mechanism of action of this compound on the HIV-1 integrase.
References
Technical Support Center: Troubleshooting Off-Target Effects of QI-1 (Quinoline Integrase Inhibitor-1)
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing QI-1, a quinoline-based allosteric HIV-1 integrase inhibitor (ALLINI). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for QI-1?
A1: QI-1 is an allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, QI-1 binds to a site on the integrase enzyme away from the active site, specifically at the dimer interface. This binding event induces an aberrant multimerization of the integrase protein, which disrupts its normal function in both the early and late stages of the viral replication cycle.[1][2]
Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see antiviral activity. Is this a known off-target effect of quinoline-based inhibitors?
A2: Yes, cytotoxicity can be a concern with quinoline-based compounds. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, meaning it can interact with various biological targets.[3][4] Observed cytotoxicity could be due to off-target effects such as inhibition of cellular kinases, disruption of mitochondrial function, or interference with other essential cellular processes. It is crucial to determine the therapeutic window of QI-1 by comparing its effective antiviral concentration (EC50) with its cytotoxic concentration (CC50).
Q3: My in vitro (biochemical) assay results with QI-1 are potent, but the compound shows weaker activity in my cell-based (antiviral) assays. What could be the reason for this discrepancy?
A3: Several factors can contribute to a drop-off in potency between biochemical and cellular assays. For a compound like QI-1, these can include:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by cellular transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-target effects: At the concentrations used in cellular assays, off-target effects could be masking the specific antiviral activity.
Q4: Can QI-1 affect host cell signaling pathways?
A4: Some quinoline-based compounds have been shown to modulate host cell signaling pathways. For example, certain quinoline derivatives can inhibit transcription factors like NF-κB and Sp1, which can, in turn, affect HIV transcription.[5] If your experimental results are inconsistent with the known mechanism of integrase inhibition, it may be worthwhile to investigate potential modulation of host cell signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Symptoms:
-
High levels of cell death observed in cytotoxicity assays (e.g., MTT, LDH release) at or near the expected effective antiviral concentration.
-
Poor cell health or changes in cell morphology upon treatment with QI-1.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration 50 (CC50): Run a dose-response curve of QI-1 in your cell line of choice using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the CC50.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the effective concentration 50 (EC50) from your antiviral assay (SI = CC50/EC50). A higher SI value indicates a better therapeutic window.
-
Use a Lower, Non-toxic Concentration Range: If the initial concentrations used are in the cytotoxic range, repeat the antiviral assays using a concentration range well below the CC50.
-
Consider an Orthogonal Cytotoxicity Assay: Use a different cytotoxicity assay that measures a distinct cellular endpoint (e.g., membrane integrity via LDH release vs. metabolic activity via MTT) to confirm the cytotoxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms:
-
Potent inhibition in an in vitro integrase multimerization assay (low IC50).
-
Significantly weaker inhibition in a cell-based HIV-1 replication assay (high EC50).
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Caco-2 Permeability Assay: This assay can provide an in vitro measure of a compound's potential for intestinal absorption and general cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive diffusion.
-
-
Investigate Efflux: Use cell lines that overexpress specific efflux pumps (e.g., P-glycoprotein) to determine if QI-1 is a substrate.
-
Evaluate Metabolic Stability: Incubate QI-1 with liver microsomes or hepatocytes to assess its metabolic stability.
-
Time-of-Addition Assay: This experiment can help to confirm the stage of the HIV-1 life cycle that QI-1 is inhibiting in your cellular system. For an ALLINI, you would expect to see effects at both early (integration) and late (maturation) stages.
Data Presentation
Table 1: Representative Activity Profile of a Quinoline-Based ALLINI (QI-1)
| Parameter | Value | Assay Type | Description |
| On-Target Activity | |||
| IN Multimerization IC50 | 50 nM | Biochemical | Concentration to induce 50% of maximal integrase multimerization. |
| Antiviral EC50 (HIV-1) | 200 nM | Cell-Based | Concentration to inhibit 50% of viral replication. |
| Off-Target/Safety Profile | |||
| Cytotoxicity CC50 (MT-4 cells) | > 25 µM | Cell-Based | Concentration to reduce cell viability by 50%. |
| Kinase Panel (468 kinases) | No significant inhibition at 10 µM | Biochemical | Broad screen for off-target kinase activity. |
| hERG Inhibition IC50 | > 30 µM | Electrophysiology | Assessment of potential for cardiac toxicity. |
| NF-κB Inhibition IC50 | 15 µM | Cell-Based Reporter | Concentration to inhibit 50% of NF-κB signaling. |
| Sp1 Inhibition IC50 | 20 µM | Cell-Based Reporter | Concentration to inhibit 50% of Sp1 activity. |
Experimental Protocols
HIV-1 Replication Assay (p24 ELISA)
Objective: To determine the EC50 of QI-1 against HIV-1 replication in a susceptible cell line.
Methodology:
-
Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of QI-1 in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
On the day of harvest, centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the amount of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.
MTT Cytotoxicity Assay
Objective: To determine the CC50 of QI-1.
Methodology:
-
Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of QI-1 in culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of QI-1 as an allosteric HIV-1 integrase inhibitor.
Caption: Troubleshooting workflow for unexpected results with QI-1.
Caption: Potential off-target inhibition of the NF-κB signaling pathway by QI-1.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HIV Integrase Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with HIV integrase assays, with a focus on improving the signal-to-noise ratio. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the basic principle of an HIV integrase assay?
HIV integrase (IN) is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome. This process involves two main catalytic reactions: 3'-processing and strand transfer.[1][2] In vitro assays are designed to measure one or both of these activities. A common format is a non-radioactive assay that uses synthetic oligonucleotides mimicking the viral DNA ends.[2][3] The integration of a labeled donor substrate into a target substrate can be detected, often using fluorescence-based methods like Homogeneous Time-Resolved Fluorescence (HTRF).[4][5]
Q2: What are the common causes of a high background signal in my HIV integrase assay?
High background can obscure the specific signal from the integrase activity, leading to a poor signal-to-noise ratio. Common causes include:
-
Non-specific binding of detection reagents: The detection antibody or other signaling molecules may bind non-specifically to the assay plate or other components.
-
Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay's detection system.
-
Sub-optimal blocking: Inadequate blocking of the assay plate can lead to non-specific binding of assay components.
-
Incorrect reagent concentrations: Excessively high concentrations of the enzyme or detection reagents can increase background.
-
Insufficient washing: In plate-based assays, inadequate washing between steps can leave behind unbound reagents that contribute to the background signal.
Q3: My signal is very low, even in my positive control. What could be the problem?
A weak or absent signal can be due to several factors:
-
Inactive enzyme: The HIV integrase may have lost activity due to improper storage or handling. It is recommended to spin down the enzyme before use.
-
Sub-optimal reaction conditions: The buffer composition, pH, or salt concentrations may not be optimal for integrase activity. The reaction buffer should be warmed to 37°C and mixed well before use.
-
Incorrect reagent concentrations: The concentration of the enzyme or substrates (donor and target DNA) may be too low.
-
Presence of inhibitors: Test compounds or contaminants in the reagents may be inhibiting the integrase activity.
-
Incorrect incubation times or temperatures: The incubation times for the reaction or detection steps may be too short, or the temperature may not be optimal.
Q4: How can I systematically troubleshoot and improve my signal-to-noise ratio?
A systematic approach is crucial for identifying and resolving the source of the problem. A logical workflow can help pinpoint the issue.
Experimental Protocols and Methodologies
Protocol 1: Titration of HIV Integrase Enzyme
This protocol helps determine the optimal enzyme concentration that provides a robust signal without excessive background.
-
Prepare a serial dilution of the HIV integrase enzyme in the reaction buffer. A suggested starting range is a 1:2 dilution series from a stock concentration.
-
Set up the assay with the different enzyme concentrations, keeping all other parameters (substrate concentrations, incubation times, etc.) constant.
-
Include a "no enzyme" control as a measure of the background signal.
-
Measure the signal for each concentration.
-
Calculate the signal-to-noise ratio (Signal of positive control / Signal of no enzyme control) for each concentration.
-
Select the enzyme concentration that provides the best signal-to-noise ratio for subsequent experiments.
Protocol 2: Optimization of Washing Steps (for plate-based assays)
Insufficient washing is a common cause of high background. This protocol helps optimize the washing procedure.
-
After the binding and reaction steps, experiment with increasing the number of wash cycles (e.g., from 3 to 5 or 7 cycles).
-
Ensure that the wells are completely filled with wash buffer during each wash step and that the buffer is thoroughly aspirated.
-
Try increasing the volume of wash buffer used for each wash.
-
Consider adding a short incubation or soaking time (e.g., 30 seconds) during each wash step to improve the removal of unbound reagents.
-
Compare the background signal and the specific signal across the different washing conditions to determine the optimal procedure.
Data Presentation
The following tables provide representative data to illustrate the impact of troubleshooting steps on assay performance.
Table 1: Effect of Enzyme Concentration on Signal-to-Noise Ratio
| Integrase Dilution | Average Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| 1:100 | 4500 | 500 | 9.0 |
| 1:200 | 3800 | 350 | 10.9 |
| 1:400 | 2500 | 200 | 12.5 |
| 1:800 | 1200 | 180 | 6.7 |
| 1:1600 | 600 | 150 | 4.0 |
RFU: Relative Fluorescence Units. The optimal dilution in this example is 1:400, providing the highest signal-to-noise ratio.
Table 2: Impact of Wash Cycles on Assay Background
| Number of Wash Cycles | Background Signal (RFU) | Positive Control Signal (RFU) | Signal-to-Noise Ratio |
| 3 | 800 | 2600 | 3.25 |
| 5 | 350 | 2550 | 7.3 |
| 7 | 300 | 2400 | 8.0 |
Increasing the number of wash cycles from 3 to 5 significantly reduces the background and improves the signal-to-noise ratio. A further increase to 7 cycles provides a marginal improvement.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting HIV integrase assays.
Caption: A generalized workflow for a plate-based HIV integrase assay.
Caption: A decision tree for troubleshooting poor signal-to-noise in HIV integrase assays.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to HIV-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-IN-6, a novel integrase strand transfer inhibitor (INSTI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus. Specifically, it blocks the strand transfer step of viral DNA integration into the host cell's genome.[1][2][3] This action prevents the formation of the HIV provirus, a necessary step for viral propagation.[4]
Q2: Our lab has observed a decrease in the efficacy of this compound in our cell-based assays. What could be the cause?
A2: A reduction in the efficacy of this compound is likely due to the emergence of drug-resistant viral strains. HIV has a high mutation rate, and the selective pressure exerted by an antiretroviral drug can lead to the selection of mutations in the target enzyme (integrase, in this case) that reduce the drug's binding affinity and efficacy.[5]
Q3: What are the common resistance mutations associated with integrase inhibitors?
A3: While specific mutations for this compound would need to be determined experimentally, resistance to the INSTI class of drugs is well-characterized. Primary mutations often occur in the catalytic core domain of the integrase enzyme and can reduce susceptibility to the inhibitor.[1] Secondary mutations may also arise, which can further decrease susceptibility or compensate for a loss of viral fitness caused by the primary mutations.[1] Common resistance pathways for first-generation INSTIs include mutations at positions like N155H, Q148H/R/K, and Y143C/R.[6] Second-generation INSTIs, like dolutegravir, often have a higher genetic barrier to resistance.[6]
Q4: How can we confirm if our viral strain has developed resistance to this compound?
A4: To confirm resistance, you should perform genotypic and/or phenotypic resistance testing.
-
Genotypic testing involves sequencing the integrase gene of the viral strain to identify mutations known to be associated with resistance to INSTIs.[7][8][9]
-
Phenotypic testing directly measures the susceptibility of the virus to this compound by culturing the virus in the presence of varying concentrations of the drug and determining the concentration required to inhibit viral replication by 50% (IC50).[9][10] An increase in the IC50 value compared to a wild-type virus indicates resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased viral suppression in long-term cultures | Emergence of resistant viral variants. | 1. Isolate viral RNA from the culture supernatant. 2. Perform genotypic analysis of the integrase gene to identify potential resistance mutations. 3. Conduct a phenotypic assay to quantify the level of resistance (fold-change in IC50). |
| Inconsistent results in this compound efficacy assays | 1. Assay variability. 2. Inconsistent viral stock. 3. Cell line instability. | 1. Ensure consistent cell seeding density and passage number. 2. Use a well-characterized and titered viral stock for all experiments. 3. Include a reference INSTI (e.g., raltegravir, dolutegravir) as a positive control. |
| High background in cytotoxicity assays | This compound may have off-target effects at high concentrations. | 1. Determine the 50% cytotoxic concentration (CC50) of this compound on the host cells. 2. Calculate the selectivity index (SI = CC50/IC50) to ensure the observed antiviral effect is not due to cytotoxicity. |
| Failure to amplify the integrase gene for sequencing | 1. Low viral load in the sample. 2. Suboptimal PCR primers or conditions. | 1. Quantify the viral RNA in your sample using a viral load assay. A minimum of 500-1,000 copies/mL is generally recommended for successful amplification.[7] 2. Optimize PCR conditions (annealing temperature, primer concentration) or design new primers targeting conserved regions of the integrase gene. |
Experimental Protocols
Genotypic Resistance Testing Workflow
This protocol outlines the steps for identifying resistance mutations in the HIV-1 integrase gene.
-
Viral RNA Extraction:
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the integrase region.
-
Amplify the integrase gene from the cDNA using PCR with specific forward and reverse primers.
-
-
DNA Sequencing:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sequence the purified DNA using Sanger sequencing or next-generation sequencing (NGS).[11]
-
-
Sequence Analysis:
-
Compare the obtained integrase sequence to a wild-type reference sequence (e.g., HXB2).
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Identify amino acid substitutions and compare them to a database of known INSTI resistance mutations (e.g., Stanford University HIV Drug Resistance Database).
-
Phenotypic Resistance Testing Workflow
This protocol determines the susceptibility of an HIV-1 strain to this compound.
-
Virus Stock Preparation:
-
Generate a high-titer stock of the viral strain to be tested.
-
Determine the 50% tissue culture infectious dose (TCID50) of the viral stock.
-
-
Cell Plating:
-
Seed target cells (e.g., TZM-bl cells, PBMCs) in a 96-well plate at an appropriate density.
-
-
Drug Dilution and Infection:
-
Prepare a serial dilution of this compound and a reference INSTI.
-
Pre-incubate the cells with the drug dilutions for a set period.
-
Infect the cells with a standardized amount of the virus stock.
-
-
Incubation and Readout:
-
Incubate the plates for a period that allows for viral replication (typically 3-7 days).
-
Measure viral replication using an appropriate readout, such as a luciferase reporter gene assay, p24 antigen ELISA, or a reverse transcriptase activity assay.
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Determine the fold-change in resistance by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Quantitative Data Summary
Table 1: Example Phenotypic Susceptibility Data for this compound
| Viral Strain | IC50 (nM) for this compound | Fold-Change in Resistance |
| Wild-Type (WT) | 5.2 | 1.0 |
| Site-Directed Mutant (N155H) | 58.7 | 11.3 |
| Site-Directed Mutant (Q148R) | 124.8 | 24.0 |
| Lab-Adapted Resistant Strain | 210.5 | 40.5 |
Table 2: Common Integrase Resistance Mutations and Fold-Change Resistance to INSTIs
| Mutation | Raltegravir Fold-Change | Elvitegravir Fold-Change | Dolutegravir Fold-Change |
| Y143C/R | >10 | >10 | 1-5 |
| Q148H/K/R | >10 | >10 | >5 |
| N155H | >10 | >10 | 1-5 |
| G140S + Q148H | >100 | >100 | 10 |
Note: Data in Table 2 is illustrative and based on known INSTI resistance patterns. Actual fold-changes can vary.
Visualizations
Caption: HIV Integration Pathway and the Site of Action for this compound.
Caption: Workflow for Genotypic and Phenotypic Resistance Testing.
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. HIV-1 Resistance (Integrase) - North West London Pathology [nwlpathology.nhs.uk]
- 5. roche-hiv.com [roche-hiv.com]
- 6. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 7. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 8. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Technical Support Center: Minimizing Cytotoxicity of HIV Integrase Inhibitors in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of HIV integrase inhibitors, exemplified by the hypothetical compound HIV-IN-6, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a representative small molecule inhibitor of HIV integrase. This enzyme is crucial for the HIV replication cycle as it inserts the viral DNA into the host cell's genome.[1][2][3][4] By blocking this step, integrase inhibitors prevent the virus from establishing a productive infection.[2][3]
Q2: Why am I observing high cytotoxicity with this compound in my primary cell experiments?
Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[5] High cytotoxicity can stem from several factors:
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Mitochondrial Dysfunction: Like some other antiretroviral drugs, HIV integrase inhibitors can potentially interfere with mitochondrial function, leading to decreased energy production, increased reactive oxygen species (ROS), and eventual cell death.[6][7][8][9]
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Off-Target Effects: At higher concentrations, small molecules may interact with other cellular targets besides HIV integrase, leading to unintended toxicities.
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Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) through pathways such as caspase activation.[10][11][12]
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.[5][13]
Q3: What are the initial steps to troubleshoot this compound cytotoxicity?
The first steps should involve optimizing the experimental conditions:
-
Concentration Optimization: Perform a dose-response experiment to identify the lowest effective concentration of this compound that maintains anti-HIV activity while minimizing cytotoxicity.
-
Exposure Time Reduction: Determine the shortest incubation time required for the desired effect.
-
Cell Density Optimization: Ensure that cells are seeded at an optimal density, as both sparse and overly confluent cultures can be more susceptible to stress.[5]
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Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) to assess the contribution of the solvent to cytotoxicity.[13]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the root causes of cytotoxicity observed with this compound.
Problem 1: High levels of cell death observed in treated primary cells.
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for anti-HIV activity and the CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic window where the EC50 is significantly lower than the CC50. |
| Prolonged exposure to the compound. | Conduct a time-course experiment to find the minimum exposure time needed for efficacy. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic for your specific primary cells (typically <0.1% for DMSO).[5] Run a vehicle-only control. |
| Suboptimal cell health or density. | Use healthy, low-passage primary cells. Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.[14] |
Problem 2: Sub-lethal toxicity: Cells appear stressed (e.g., morphological changes) but viability assays show minimal cell death.
| Possible Cause | Suggested Solution |
| Induction of cellular stress pathways. | Assess markers of cellular stress, such as reactive oxygen species (ROS) production or heat shock protein expression. |
| Inhibition of cell proliferation (cytostatic effect). | Perform a proliferation assay (e.g., BrdU or Ki67 staining) in parallel with a cytotoxicity assay to distinguish between cell death and growth arrest.[5] |
| Mitochondrial dysfunction. | Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and ATP levels.[6][8] |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary CD4+ T Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % HIV-1 Inhibition (p24 Assay) |
| 0 (Vehicle Control) | 100 ± 5 | 0 |
| 0.01 | 98 ± 4 | 15 ± 3 |
| 0.1 | 95 ± 6 | 52 ± 5 |
| 1 | 85 ± 7 | 91 ± 4 |
| 10 | 55 ± 9 | 98 ± 2 |
| 100 | 15 ± 4 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Replace the medium with the prepared drug dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat primary cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any detached cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A workflow for systematically evaluating and minimizing the cytotoxicity of a novel compound.
References
- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 2. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Mitochondria in HIV Infection and Associated Metabolic Disorders: Focus on Nonalcoholic Fatty Liver Disease and Lipodystrophy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 release requires Nef-induced caspase activation | PLOS One [journals.plos.org]
- 11. Human Immunodeficiency Virus Type 1 Vpr Induces Apoptosis through Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 envelope induces activation of caspase-3 and cleavage of focal adhesion kinase in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Common pitfalls in HIV-IN-6 experimental design
Welcome to the technical support center for HIV-IN-6, a novel integrase strand transfer inhibitor (INSTI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot common pitfalls encountered when working with this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle. Specifically, it blocks the strand transfer step, which is the process of inserting the viral DNA into the host cell's genome. This action prevents the establishment of a productive and permanent infection.[1][2] The inhibitor likely chelates divalent metal ions (Mg2+) in the active site of the integrase, which is a common mechanism for this class of drugs.
Q2: I am observing low potency of this compound in my cell-based antiviral assay. What are the possible causes?
A2: Low potency in cell-based assays can stem from several factors. Firstly, ensure the compound has adequate solubility in your culture medium, as poor solubility can lead to a lower effective concentration. Secondly, high protein binding in the serum of the culture medium can reduce the free concentration of the inhibitor available to act on the virus.[3] Additionally, the specific cell line used can influence the results; for instance, some cell lines may have lower metabolic activity, affecting the assay readout. Finally, ensure that the viral inoculum used is appropriate, as a very high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound.
Q3: My this compound stock solution in DMSO is showing precipitation upon dilution in aqueous buffer/media. How can I resolve this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. While DMSO is a common solvent for initial stock solutions, some compounds have limited solubility when introduced into an aqueous environment.[4] To address this, you can try preparing a more diluted stock solution in DMSO, if the final desired concentration allows. Alternatively, using a co-solvent system or a formulation with excipients like cyclodextrins might improve solubility. It is also crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am seeing unexpected cytotoxicity in my experiments. Is this a known issue with integrase inhibitors?
A4: While integrase inhibitors are generally considered to have a good safety profile because they target a viral enzyme with no human homolog, off-target effects and cytotoxicity can still occur.[5] Some integrase inhibitors have been associated with side effects in clinical settings, and in vitro studies have shown that some can be cytotoxic at higher concentrations.[6] It is essential to perform a standard cytotoxicity assay, such as an MTT or MTS assay, to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help you to work within a non-toxic concentration range for your antiviral assays and to calculate the selectivity index (SI = CC50/EC50).
Q5: How can I test for the emergence of resistance to this compound?
A5: Resistance testing is critical for the development of any new antiviral. The primary method is genotypic resistance testing, which involves sequencing the integrase gene of the virus that has been cultured in the presence of increasing concentrations of this compound.[7][8] This will identify mutations that may confer resistance. Phenotypic assays can also be performed to measure the extent of resistance by determining the fold-change in the EC50 of the inhibitor against the mutant virus compared to the wild-type virus.[9] Interpreting the results of these assays can be complex and may require comparison with known resistance mutations for other integrase inhibitors.[7][9]
Troubleshooting Guides
Problem 1: High Variability in Antiviral Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating each replicate. |
| Variable viral inoculum | Thaw viral stocks quickly and keep on ice. Mix the viral stock gently before adding to each well. Use a master mix for viral infection. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Compound precipitation | Visually inspect wells for precipitation after adding the compound. If observed, refer to the solubility troubleshooting FAQ. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Suggested Solution |
| Poor cell permeability | The compound may be potent against the isolated enzyme but may not efficiently enter the target cells. Consider performing cell permeability assays. |
| Compound efflux | The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors. |
| Metabolic instability | The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolic stability assays. |
| High protein binding | As mentioned in the FAQs, serum proteins can sequester the compound. Test the compound's activity in serum-free or low-serum conditions, if possible for your cell line.[3] |
| Off-target effects masking antiviral activity | At the concentrations used in cell-based assays, the compound might have off-target cytotoxic effects that interfere with the antiviral readout. Ensure you are working well below the CC50. |
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This protocol is adapted from commercially available kits and common literature procedures to measure the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target Substrate (TS) DNA (labeled with a detectable tag, e.g., DIG)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 3% glycerol)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-DIG antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated wells twice with Wash Buffer.
-
DS DNA Coating: Add 100 µL of DS DNA (e.g., 1 pmol/µL in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound DS DNA.
-
Integrase Binding: Add 50 µL of recombinant HIV-1 integrase (e.g., 100 nM in Assay Buffer) to each well. Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Add 25 µL of this compound at various concentrations (prepared in Assay Buffer with a constant final DMSO concentration). For controls, add Assay Buffer with DMSO. Incubate for 15 minutes at room temperature.
-
Strand Transfer Reaction: Add 25 µL of TS DNA (e.g., 50 nM in Assay Buffer) to initiate the reaction. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of HRP-conjugated anti-DIG antibody (diluted in Wash Buffer). Incubate for 1 hour at room temperature.
-
Final Wash: Wash the wells five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate. Incubate in the dark until a blue color develops (typically 10-20 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution. The color will change to yellow.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., MT-4, CEM-SS)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with medium only (blank) and cells with medium and the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Incubation: Incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound and Reference Compounds
| Compound | EC50 (nM) vs. HIV-1 IIIB in MT-4 cells | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert experimental data] | [Insert experimental data] | [Calculate from data] |
| Raltegravir | 5 ± 2 | > 50 | > 10,000 |
| Elvitegravir | 2 ± 1 | > 40 | > 20,000 |
| Bictegravir | 1 ± 0.5 | > 50 | > 50,000 |
Note: The data for reference compounds are representative values from the literature and may vary depending on the specific experimental conditions.
Table 2: Solubility and Stability of this compound
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | [Insert experimental data] µg/mL |
| Solubility in 100% DMSO | [Insert experimental data] mg/mL |
| Stability in Culture Medium (37°C, 48h) | [Insert experimental data] % remaining |
| Freeze-Thaw Stability (3 cycles) | [Insert experimental data] % remaining |
Visualizations
Caption: HIV life cycle and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for low antiviral activity.
References
- 1. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Integrase Inhibitors for HIV: What to Know [webmd.com]
- 3. Integrase inhibitors enter trials in human volunteers | HIV i-Base [i-base.info]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of HIV Integrase Inhibitor Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The development of HIV integrase strand transfer inhibitors (INSTIs) represents a significant milestone in antiretroviral therapy (ART). These agents effectively block the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.[1][2] This guide provides a comparative overview of the efficacy of prominent INSTIs, presenting key experimental data, outlining methodologies, and visualizing relevant biological pathways and experimental workflows. While this guide does not include data for a specific compound designated "HIV-IN-6" due to a lack of available information in the public domain, it establishes a framework for comparing its potential future efficacy against established benchmarks.
Quantitative Comparison of Integrase Inhibitor Potency
The in vitro potency of HIV integrase inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays. The following table summarizes the reported potency of several FDA-approved integrase inhibitors against wild-type (WT) HIV-1 and common resistant strains.
| Integrase Inhibitor | Target | IC50 (nM) | EC50 (nM) | Fold Change (FC) vs. Resistant Strains | Key Resistant Mutations |
| Raltegravir (RAL) | HIV-1 Integrase | 2-7 | 10-20 | Moderate to high resistance | Y143R, N155H, G140S/Q148H |
| Elvitegravir (EVG) | HIV-1 Integrase | 4-8 | 1-10 | Moderate to high resistance | T66I, E92Q, N155H, G140S/Q148H |
| Dolutegravir (B560016) (DTG) | HIV-1 Integrase | ~2.5 | ~0.5-2.2 | Low to moderate resistance | Retains activity against many RAL/EVG resistant strains; some reduced susceptibility with Q148 + additional mutations.[3] |
| Bictegravir (BIC) | HIV-1 Integrase | ~7.5 | ~1.5-2.5 | Low resistance | Retains potency against many first-generation INSTI-resistant mutants and some DTG-resistant mutants.[4] |
| Cabotegravir (CAB) | HIV-1 Integrase | ~3 | ~0.5 | Low resistance | Similar resistance profile to DTG. |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used. Fold change indicates the increase in EC50 required to inhibit a resistant mutant compared to the wild-type virus.
Experimental Protocols
The data presented above are generated using standardized in vitro assays. Understanding these methodologies is crucial for interpreting and comparing the efficacy of different inhibitors.
Strand Transfer (ST) Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the strand transfer step of HIV integration.
-
Principle: A recombinant HIV-1 integrase enzyme, a processed viral DNA substrate (vDNA), and a target DNA substrate (tDNA) are incubated together. In the absence of an inhibitor, the integrase catalyzes the insertion of the vDNA into the tDNA. The inhibitory activity is measured by the reduction in the formation of the strand transfer product.
-
Typical Protocol:
-
Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations.
-
A pre-processed oligonucleotide duplex mimicking the viral DNA end is added to the mixture.
-
A target DNA substrate is introduced to initiate the strand transfer reaction.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped.
-
The reaction products are separated by gel electrophoresis and visualized by autoradiography or fluorescence.
-
The amount of strand transfer product is quantified, and the IC50 value is calculated.
-
Cell-Based Antiviral Assay (Single-Round Infection)
This assay measures the ability of an inhibitor to block HIV-1 replication in a cellular context.
-
Principle: Target cells are infected with a replication-defective HIV-1 vector that carries a reporter gene (e.g., luciferase or green fluorescent protein). The expression of the reporter gene is dependent on the successful integration of the viral DNA into the host cell genome. The antiviral activity is measured by the reduction in reporter gene expression.
-
Typical Protocol:
-
Target cells (e.g., MT-4 cells or HEK293T cells) are seeded in microplate wells.
-
The cells are pre-incubated with serial dilutions of the test compound.
-
A fixed amount of a single-round infectious HIV-1 reporter virus is added to the wells.
-
The plates are incubated for 48-72 hours to allow for infection and reporter gene expression.
-
Reporter gene activity (e.g., luminescence or fluorescence) is measured.
-
The EC50 value, the concentration of the compound that reduces reporter activity by 50%, is calculated.
-
HIV-1 Genotypic and Phenotypic Resistance Assays
These assays are used to determine the susceptibility of patient-derived HIV strains to integrase inhibitors.
-
Genotypic Assay: The integrase-coding region of the viral genome is sequenced to identify mutations known to confer resistance.[5]
-
Phenotypic Assay (e.g., PhenoSense Integrase): This assay directly measures the susceptibility of a patient's virus to integrase inhibitors.[6] The patient's viral integrase gene is inserted into a standardized HIV-1 laboratory strain. The replication of this recombinant virus is then measured in the presence of different concentrations of the inhibitor to determine the EC50.[6]
Visualizations
HIV Life Cycle and the Role of Integrase Inhibitors
The following diagram illustrates the key stages of the HIV replication cycle and highlights the specific step targeted by integrase inhibitors.
Caption: The HIV replication cycle and the point of intervention for integrase inhibitors.
Experimental Workflow for Integrase Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel integrase inhibitor.
Caption: A generalized experimental workflow for the development of HIV integrase inhibitors.
References
- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1950 - HIV 1 Integrase Genotyping | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 6. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of In Vitro Potency: Dolutegravir versus Novel HIV Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro potency of the established second-generation integrase strand transfer inhibitor (INSTI), dolutegravir (B560016), against the broader class of novel HIV integrase inhibitors. While specific data for a compound designated "HIV-IN-6" is not publicly available in the referenced literature, this guide serves as a framework for evaluating and comparing such novel candidates against the current standard of care.
Mechanism of Action: Targeting HIV-1 Integrase
Both dolutegravir and other investigational integrase inhibitors function by targeting the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle.[1] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2] By inhibiting the strand transfer step, these drugs prevent the covalent linkage of the viral DNA to the host DNA, effectively halting the establishment of a productive infection.[2]
The following diagram illustrates the mechanism of action of integrase strand transfer inhibitors within the HIV-1 life cycle.
Quantitative Comparison of In Vitro Potency
The in vitro potency of an antiretroviral drug is typically measured by its half-maximal inhibitory concentration (IC50) in enzymatic assays and its half-maximal effective concentration (EC50) in cell-based assays.
| Compound | Assay Type | Target | Value | Cell Line / Conditions |
| Dolutegravir | Cell-free Strand Transfer | Wild-Type HIV-1 Integrase | IC50: 2.7 nM | Recombinant enzyme |
| Cell-based Antiviral | Wild-Type HIV-1 | EC50: 0.51 nM | Peripheral Blood Mononuclear Cells (PBMCs) | |
| Cell-based Antiviral | Wild-Type HIV-1 | EC50: 0.71 nM | MT-4 cells | |
| Cell-based Antiviral | Wild-Type HIV-1 | EC50: 2.2 nM | PHIV lentiviral vector in CIP4 cells | |
| This compound | Not Available | Not Available | Not Available | Not Available |
Table 1: Summary of in vitro potency data for dolutegravir. Data for a compound specifically identified as this compound is not available in the public domain.
Dolutegravir demonstrates potent activity at nanomolar and subnanomolar concentrations across various in vitro assays, establishing a high bar for novel compounds.[3]
Experimental Protocols
The determination of in vitro potency relies on standardized and reproducible experimental protocols. Below are methodologies for two key types of assays used to evaluate HIV integrase inhibitors.
Cell-Free Integrase Strand Transfer Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 integrase.
Principle: The assay quantifies the integration of a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate, catalyzed by recombinant HIV-1 integrase. The donor substrate is typically labeled with biotin, and the target substrate with a detectable tag like digoxigenin (B1670575) (DIG). The resulting integrated product is captured on a streptavidin-coated plate and detected via an enzyme-linked immunosorbent assay (ELISA) format.
Detailed Protocol:
-
Plate Coating: A 96-well streptavidin-coated plate is incubated with a biotin-labeled donor substrate DNA (DS DNA) solution for 30 minutes at 37°C.
-
Washing and Blocking: The plate is washed five times with a wash buffer to remove unbound DS DNA. A blocking solution is then added to each well and incubated for 30 minutes at 37°C to prevent non-specific binding.
-
Integrase Binding: After washing, diluted recombinant HIV-1 integrase enzyme is added to the wells and incubated for 30 minutes at 37°C, allowing it to bind to the DS DNA.
-
Inhibitor Addition: The plate is washed again, and serial dilutions of the test compound (e.g., dolutegravir) or control inhibitors are added. The plate is incubated for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: The strand transfer reaction is initiated by adding a DIG-labeled target substrate DNA (TS DNA) solution to each well. The plate is incubated for 30-60 minutes at 37°C.
-
Detection: The plate is washed to remove unreacted components. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 30 minutes at 37°C.
-
Signal Generation: After a final wash, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction. The reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
IC50 Determination: The percentage of inhibition is plotted against the logarithm of the compound concentration. The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
MT-4 Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Principle: MT-4 cells, which are highly permissive to HIV-1 infection, are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound.[4][5] The inhibition of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by assessing cell viability, as uninhibited viral replication leads to cytopathic effects.[6]
Detailed Protocol:
-
Cell Preparation: MT-4 cells are seeded in a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Infection: A pre-titered stock of HIV-1 (e.g., HIV-1 IIIB or NL4-3 strain) is added to the wells. Control wells with uninfected cells and infected, untreated cells are included.
-
Incubation: The plate is incubated for 4-5 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The cell culture supernatant is collected, and the amount of HIV-1 p24 capsid protein is quantified using a commercial ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.
-
MTT Assay: To measure the cytoprotective effect of the compound, an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to the wells. Viable cells metabolize the MTT into a formazan (B1609692) product, which can be quantified by measuring absorbance at ~570 nm after solubilization. An increase in cell viability corresponds to antiviral activity.
-
-
EC50 Determination: The percentage of inhibition (from p24 levels) or protection (from MTT assay) is plotted against the logarithm of the compound concentration to determine the EC50 value.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining in vitro potency and the logical relationship in the drug discovery and evaluation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Catalytic Site HIV-1 Integrase Inhibitors Disrupt Core Maturation and Induce a Reverse Transcription Block in Target Cells | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiretroviral Therapy Initiated Within 6 Months of HIV Infection Is Associated With Lower T-Cell Activation and Smaller HIV Reservoir Size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Unveiling the Cross-Resistance Profile of HIV-IN-6: A Comparative Analysis with Existing Integrase Inhibitors
For Immediate Release
In the ever-evolving landscape of HIV therapeutics, the emergence of novel antiretroviral agents necessitates a thorough evaluation of their resistance profiles to inform clinical strategies and future drug development. This guide provides a comprehensive comparison of the hypothetical novel integrase strand transfer inhibitor (INSTI), HIV-IN-6, with currently approved INSTIs, focusing on its cross-resistance profile. This analysis is supported by established experimental data for existing drugs, which serves as a predictive framework for assessing the potential durability and positioning of this compound in the therapeutic arsenal.
Comparative Cross-Resistance of HIV Integrase Inhibitors
The development of resistance to INSTIs is a critical factor in the long-term efficacy of antiretroviral therapy. Resistance is primarily driven by mutations in the HIV-1 integrase enzyme, which can reduce the binding affinity of the inhibitor. The table below summarizes the impact of key resistance-associated mutations on the activity of first and second-generation INSTIs. The data is presented as fold change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates a greater degree of resistance.
| Integrase Mutation | Raltegravir (B610414) (RAL) | Elvitegravir (EVG) | Dolutegravir (B560016) (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) | This compound (Predicted) |
| Primary Mutations | ||||||
| N155H | >10 | >10 | 2 - 5 | 1 - 3 | 3 - 7 | Low (1 - 3) |
| Q148H/K/R | >50 | >50 | 5 - 10 | 2 - 5 | >10 | Low to Moderate (2 - 7) |
| Y143C/R | >10 | >10 | 1 - 3 | <2 | 1 - 4 | Low (<2) |
| Secondary Mutations | ||||||
| G140S + Q148H | >100 | >100 | >10 | >10 | >20 | Moderate (>10) |
| E138K + Q148K | >100 | >100 | ~10 | ~5 | >15 | Moderate (~8) |
| T97A | 2 - 5 | 2 - 5 | <2 | <2 | <2 | Very Low (<2) |
Note: The data for existing drugs are compiled from various in vitro studies. The predicted values for this compound are based on the assumption that it is a second-generation INSTI with a high genetic barrier to resistance, similar to dolutegravir and bictegravir.
First-generation INSTIs, raltegravir and elvitegravir, generally exhibit a lower genetic barrier to resistance, with single primary mutations often leading to significant fold changes in IC50. Second-generation INSTIs, such as dolutegravir and bictegravir, were designed to have a higher genetic barrier and retain activity against many viral strains resistant to first-generation agents. It is predicted that this compound, as a next-generation INSTI, will demonstrate a favorable resistance profile, with minimal impact from single primary mutations and retained activity against many strains with combined primary and secondary mutations.
Experimental Protocols for Determining Cross-Resistance
The evaluation of cross-resistance to this compound and other antiretroviral drugs is conducted through two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Assay
A genotypic assay identifies resistance-associated mutations in the viral genes encoding the drug target, in this case, the integrase gene.
Methodology:
-
Viral RNA Extraction: HIV RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed to complementary DNA (cDNA), and the integrase gene region is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified integrase gene is sequenced to identify any mutations.
-
Data Interpretation: The identified mutations are compared to a database of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various INSTIs.
Phenotypic Resistance Assay
A phenotypic assay directly measures the susceptibility of the virus to a drug by assessing its ability to replicate in the presence of varying drug concentrations.
Methodology:
-
Virus Isolation or Recombinant Virus Construction: Patient-derived HIV is either isolated and cultured, or more commonly, the patient's integrase gene is cloned into a laboratory-adapted HIV vector to create a recombinant virus.
-
Cell Culture and Drug Exposure: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with the patient-derived or recombinant virus in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Quantification of Viral Replication: After a set incubation period, the amount of viral replication at each drug concentration is measured, often using a reporter gene assay (e.g., luciferase) or by quantifying viral protein production (e.g., p24 antigen).
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold change in IC50.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the genotypic and phenotypic resistance testing workflows.
Caption: Workflow for Genotypic Resistance Assay.
Caption: Workflow for Phenotypic Resistance Assay.
A Comparative Guide to HIV Integrase Inhibitors: Raltegravir and the Landscape of Novel Agents
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established HIV integrase strand transfer inhibitor (INSTI), raltegravir (B610414), with the broader class of novel INSTIs currently under development. Due to the absence of publicly available data on a specific compound designated "HIV-IN-6," this guide will focus on a comprehensive analysis of raltegravir and the general characteristics, advantages, and developmental goals of next-generation HIV integrase inhibitors.
Executive Summary
Raltegravir, the first-in-class HIV integrase inhibitor, marked a significant advancement in antiretroviral therapy (ART) by targeting a distinct step in the HIV replication cycle.[1] Its potent antiviral activity and favorable tolerability profile have established it as a key component of combination therapy for both treatment-naive and treatment-experienced patients.[2][3] However, the emergence of drug resistance has necessitated the development of novel integrase inhibitors with improved resistance profiles and potentially simplified dosing regimens. This guide will dissect the mechanism of action, clinical efficacy, and resistance pathways of raltegravir, followed by a discussion on the developmental landscape of new-generation INSTIs.
Raltegravir: A Detailed Profile
Raltegravir functions by inhibiting the strand transfer step of HIV integration, a critical process for the virus to establish a permanent infection in the host cell.[4][5] This mechanism of action is distinct from other antiretroviral drug classes, making it a valuable option for patients with resistance to other agents.
Mechanism of Action of Integrase Strand Transfer Inhibitors
The integration of viral DNA into the host cell genome is a multi-step process facilitated by the viral enzyme integrase. Integrase inhibitors like raltegravir specifically block the final step of this process, strand transfer, preventing the insertion of the viral DNA into the host chromosome.[5]
Clinical Efficacy of Raltegravir
Clinical trials have consistently demonstrated the potent antiviral activity of raltegravir in combination with other antiretroviral agents.
| Trial | Patient Population | Key Efficacy Endpoint (at 48 weeks) | Reference |
| BENCHMRK-1 & 2 | Treatment-experienced adults with multidrug-resistant HIV-1 | 62.1% achieved HIV-1 RNA <50 copies/mL with raltegravir + OBT vs. 32.9% with placebo + OBT | [2] |
| STARTMRK | Treatment-naive adults | 86.1% achieved HIV-1 RNA <50 copies/mL with raltegravir + TDF/FTC vs. 81.9% with efavirenz (B1671121) + TDF/FTC | [3] |
| IMPAACT P1066 | Treatment-experienced children and adolescents (2 to 18 years) | Favorable virologic and immunologic responses observed. |
OBT: Optimized Background Therapy; TDF/FTC: Tenofovir Disoproxil Fumarate/Emtricitabine
Resistance Profile of Raltegravir
The development of resistance is a key challenge in HIV therapy. Resistance to raltegravir is primarily associated with mutations in the integrase gene, with three main pathways identified:
-
Y143 Pathway: Mutations at position Y143 (e.g., Y143C/R/H)
-
Q148 Pathway: Mutations at position Q148 (e.g., Q148H/K/R) often in combination with other mutations like G140S/A.
-
N155 Pathway: Mutations at position N155 (e.g., N155H)
The Q148 pathway, in particular, can lead to broad cross-resistance to other first-generation INSTIs.
The Landscape of Novel HIV Integrase Inhibitors
The limitations of first-generation INSTIs, primarily the potential for resistance, have driven the development of second-generation and novel integrase inhibitors. These newer agents aim to provide a higher genetic barrier to resistance, simplified dosing schedules, and improved long-acting formulations.
Key Characteristics of Novel Integrase Inhibitors:
-
Higher Genetic Barrier to Resistance: Designed to be effective against viral strains with resistance mutations to first-generation INSTIs.
-
Once-Daily Dosing: Many newer INSTIs are formulated for once-daily administration, improving patient adherence.
-
Long-Acting Formulations: Injectable long-acting formulations are in development to offer less frequent dosing (e.g., monthly or even less frequently), which could be a significant advantage for treatment and pre-exposure prophylaxis (PrEP).
-
Novel Mechanisms: Some investigational inhibitors may target different sites on the integrase enzyme or allosteric sites, potentially offering activity against viruses resistant to current INSTIs.
Experimental Protocols
The evaluation of HIV integrase inhibitors involves a series of standardized in vitro and in vivo assays.
In Vitro Assays for Integrase Inhibitor Activity
A crucial step in the discovery and development of new integrase inhibitors is the in vitro assessment of their activity against the integrase enzyme and viral replication.
1. Integrase Strand Transfer Assay:
-
Objective: To measure the direct inhibitory effect of a compound on the strand transfer activity of the HIV integrase enzyme.
-
Methodology:
-
Purified, recombinant HIV integrase is incubated with a pre-processed "donor" DNA substrate that mimics the viral DNA ends.
-
A "target" DNA substrate, representing the host DNA, is added to the reaction.
-
The test compound is added at varying concentrations.
-
The reaction products (integrated DNA) are quantified, often using non-radioactive methods like ELISA-based assays.
-
The 50% inhibitory concentration (IC50) is calculated.
-
2. Antiviral Activity Assay in Cell Culture:
-
Objective: To determine the efficacy of a compound in inhibiting HIV replication in a cellular context.
-
Methodology:
-
Susceptible cells (e.g., CD4+ T-cell lines or peripheral blood mononuclear cells) are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The infected cells are cultured in the presence of serial dilutions of the test compound.
-
After a set incubation period (typically 3-7 days), the level of viral replication is measured by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.
-
The 50% effective concentration (EC50) is determined.
-
3. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the compound to host cells.
-
Methodology:
-
Uninfected cells, of the same type used in the antiviral assay, are cultured with serial dilutions of the test compound.
-
Cell viability is measured using colorimetric assays (e.g., MTT or XTT) or other methods that assess cell proliferation or metabolic activity.
-
The 50% cytotoxic concentration (CC50) is calculated.
-
The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.
-
Conclusion
Raltegravir has been a cornerstone of HIV treatment, demonstrating the high efficacy and tolerability of the integrase inhibitor class. While direct comparative data for "this compound" is unavailable, the field of HIV drug development is actively pursuing novel integrase inhibitors. These next-generation agents hold the promise of overcoming the limitations of earlier drugs, particularly in the context of drug resistance, and offering more convenient and potentially long-acting treatment and prevention options. The continued exploration of novel scaffolds and mechanisms of action within this class is crucial for the future management of HIV infection.
References
- 1. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel integrase inhibitors for HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of IL-6 levels during HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV and AIDS [who.int]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
Benchmarking HIV-IN-6: A Comparative Analysis Against Resistant HIV Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV-1 integrase strand transfer inhibitor (INSTI), HIV-IN-6, against a panel of clinically relevant resistant HIV-1 strains. The data presented herein is intended to offer an objective evaluation of this compound's potential efficacy in the context of emerging drug resistance. For the purpose of this guide, this compound is a hypothetical compound, and the presented data are illustrative of the benchmarking process for a novel INSTI.
Introduction to HIV-1 Integrase and Resistance
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[2] The first generation of INSTIs, such as raltegravir (B610414) and elvitegravir, have proven effective but are susceptible to the emergence of viral resistance through mutations in the integrase enzyme.[3][4][5] Second-generation INSTIs, like dolutegravir (B560016) and bictegravir, were developed to have a higher barrier to resistance.[4]
The development of new INSTIs with improved resistance profiles is a key objective in HIV drug development. This guide benchmarks the hypothetical compound this compound against wild-type HIV-1 and strains with common resistance mutations.
Comparative Antiviral Activity of this compound
The in vitro antiviral activity of this compound was compared against a panel of HIV-1 strains, including the wild-type (WT) and strains with single and multiple INSTI resistance-associated mutations. The 50% effective concentration (EC50) values, representing the concentration of the drug required to inhibit 50% of viral replication, were determined in cell-based assays.
| HIV-1 Strain | Key Resistance Mutation(s) | This compound | Raltegravir | Dolutegravir | Bictegravir |
| Wild-Type | - | 0.5 nM | 1.2 nM | 0.7 nM | 0.6 nM |
| Resistant Strains | |||||
| Strain A | Y143R | 2.1 nM | >1000 nM | 3.5 nM | 2.8 nM |
| Strain B | N155H | 1.8 nM | 85 nM | 2.1 nM | 1.9 nM |
| Strain C | G140S + Q148H | 15.2 nM | >5000 nM | 25.6 nM | 18.4 nM |
| Strain D | T66I | 0.9 nM | 3.1 nM | 1.0 nM | 0.8 nM |
| Strain E | E92Q | 1.2 nM | 15.4 nM | 1.5 nM | 1.3 nM |
| Strain F | G118R | 8.7 nM | 120 nM | 9.8 nM | 7.5 nM |
Data for Raltegravir, Dolutegravir, and Bictegravir are representative values from published studies. Data for this compound is hypothetical.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell-Based Antiviral Assay (Phenotypic Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Line: MT-4 cells, a human T-cell line, are used as they are highly susceptible to HIV-1 infection.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) are used. Resistant strains are generated by site-directed mutagenesis of the integrase gene to introduce specific resistance mutations (e.g., Y143R, N155H, G140S+Q148H). The successful introduction of mutations is confirmed by genotypic analysis.[6]
-
Assay Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound and reference INSTIs) are prepared and added to the cells.
-
A standardized amount of the respective HIV-1 virus stock (wild-type or resistant mutant) is added to the wells.
-
The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Data Analysis:
-
After incubation, cell viability is measured using a colorimetric assay (e.g., MTS assay), which correlates with the extent of viral cytopathic effect.
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of cell protection against the drug concentration and fitting the data to a sigmoidal dose-response curve. Phenotypic assays are considered the gold standard for determining drug susceptibility.[7]
-
Genotypic Resistance Testing
Genotypic assays are used to identify mutations in the viral genes that are known to confer drug resistance.[6][8]
-
Sample: Viral RNA is extracted from patient plasma or from cultured virus stocks. A plasma viral load of at least 500 to 1,000 copies/mL is generally required for successful amplification.[8]
-
Amplification: The integrase-coding region of the HIV-1 pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).[9]
-
Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify any mutations. Databases of known resistance mutations, such as the Stanford University HIV Drug Resistance Database, are used to interpret the clinical significance of the identified mutations.[10]
Visualizing Mechanisms and Workflows
Mechanism of Integrase Inhibition and Resistance
The following diagram illustrates the mechanism of action of HIV integrase inhibitors and how resistance mutations can impact their efficacy.
Caption: Mechanism of HIV integrase inhibition and resistance.
Experimental Workflow for Benchmarking this compound
The diagram below outlines the experimental workflow for assessing the efficacy of a novel integrase inhibitor against resistant HIV strains.
Caption: Workflow for evaluating this compound against resistant strains.
Conclusion
This comparative guide provides a framework for evaluating the investigational INSTI, this compound, against clinically significant resistant strains of HIV-1. The hypothetical data suggests that this compound maintains potent activity against several key resistance mutations that compromise the efficacy of earlier generation INSTIs. Further preclinical and clinical studies are warranted to fully characterize the resistance profile and clinical utility of this compound. The methodologies described provide a standardized approach for the continued development and assessment of novel antiretroviral agents.
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]
- 5. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 6. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Analysis of HIV-1 Integrase Resistance-Related Mutations in African Countries - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HIV-IN-6: A Novel HIV-1 Protease Inhibitor with Potent Activity Against Drug-Resistant Strains
For Immediate Release
A new contender has emerged in the ongoing battle against Human Immunodeficiency Virus (HIV). Designated HIV-IN-6, this small molecule inhibitor has demonstrated remarkable potency against HIV-1 protease, a critical enzyme for viral replication. Notably, this compound maintains its efficacy against viral strains that have developed resistance to existing protease inhibitors, such as darunavir, offering a promising new avenue for antiretroviral therapy.
This compound, also identified as compound 17d in supporting literature, is a potent inhibitor of the HIV-1 protease, with a reported half-maximal inhibitory concentration (IC50) of 21 picomolar (pM) and a Ki of 4.7 pM.[1] This high level of potency extends to its antiviral activity in cellular assays. In one study, this compound demonstrated a half-maximal effective concentration (EC50) of 0.74 micromolar (µM) against the wild-type HIV-1 strain NL4-3.[1] Crucially, its activity against a darunavir-resistant variant was even more pronounced, with an EC50 of 0.61 µM.[1]
The compound's mechanism of action is centered on the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving newly synthesized viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. By blocking this enzyme, this compound effectively halts the viral replication cycle at a late stage. Experimental data confirms this, showing that at a concentration of 10 µM, this compound completely inhibits the late stage of the HIV-1 replication cycle, while having a minimal effect (2.6% inhibition) on the early stages.[1]
Comparative Analysis of Anti-HIV-1 Activity
To provide a clear perspective on the efficacy of this compound, the following table summarizes its in vitro activity in comparison to other known HIV-1 protease inhibitors.
| Compound | Target | IC50 (pM) | Ki (pM) | EC50 vs. HIV-1 NL4-3 (µM) | EC50 vs. DRV-Resistant HIV-1 (µM) |
| This compound (17d) | HIV-1 Protease | 21 | 4.7 | 0.74 | 0.61 |
| Reference Inhibitors | |||||
| Darunavir (DRV) | HIV-1 Protease | Data not available in cited source | Data not available in cited source | Data not available in cited source | Data not available in cited source |
Note: Comparative data for reference inhibitors under identical experimental conditions is not available in the cited source for a direct head-to-head comparison in this format.
Experimental Protocols
The following methodologies were employed to ascertain the biological activity of this compound.
HIV-1 Protease Inhibition Assay: The inhibitory activity of this compound against purified HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET) assay. The assay measures the cleavage of a specific substrate by the protease. The IC50 value was calculated by measuring the concentration of this compound required to inhibit 50% of the protease activity.
Antiviral Activity Assay (MT-4 Cells): Human T-cell line MT-4 was infected with either wild-type HIV-1 (NL4-3 strain) or a darunavir-resistant strain. The infected cells were then treated with varying concentrations of this compound. The antiviral activity was quantified by measuring the inhibition of virus-induced cytopathic effects after a specified incubation period. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, was then determined.
Mechanism of Action (Time-of-Addition) Assay: To determine the stage of the HIV-1 replication cycle targeted by this compound, a time-of-addition experiment was conducted. MT-4 cells were infected with HIV-1, and the inhibitor was added at different time points post-infection, corresponding to different stages of the viral life cycle (e.g., entry, reverse transcription, integration, and protease-mediated maturation). The inhibitory effect at each time point was measured to pinpoint the specific stage of inhibition.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the HIV-1 protease inhibition pathway and the experimental workflow for evaluating antiviral activity.
Caption: HIV-1 Protease Inhibition by this compound.
Caption: Workflow for Antiviral Activity Assay.
References
Safety Operating Guide
Proper Disposal Procedures for HIV-IN-6: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the novel small molecule inhibitor, HIV-IN-6. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations.
As this compound is a novel compound, a specific Safety Data Sheet (SDS) may not be publicly available. Therefore, it is imperative to treat this compound as a hazardous chemical and follow the general best practices for laboratory chemical waste disposal outlined below. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by strict regulations to protect personnel and the environment.[1][2] The primary responsibility for proper waste identification and handling lies with the generator of the waste—the laboratory personnel conducting the research.[3] Key principles include:
-
Source Reduction: Minimize waste generation by ordering the smallest necessary quantities of chemicals and reducing the scale of experiments where feasible.[4]
-
Segregation: Never mix incompatible waste streams.[1][5] Store different categories of chemical waste separately to prevent dangerous reactions.[5]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][5][6]
-
Containment: Use appropriate, leak-proof containers for waste collection and keep them closed except when adding waste.[2][4][5]
-
No Drain or Trash Disposal: Hazardous chemical waste must not be poured down the drain or disposed of in regular trash.[1][4][7] Evaporation of volatile waste is also prohibited.[7]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE, including but not limited to:
-
Safety goggles
-
Lab coat
-
Chemically resistant gloves
2. Waste Characterization: While specific hazard data for this compound is not provided, it should be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4] Assume this compound may possess one or more of these characteristics.
3. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and the first rinse of any container that held the compound, in a designated hazardous waste container.[8]
-
The container must be compatible with the waste (plastic is often preferred over glass) and have a secure, tight-fitting lid.[1][2]
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. For instance, halogenated and non-halogenated solvents are typically collected separately.[3]
-
-
Solid Waste:
4. Labeling Hazardous Waste: Proper labeling is critical for safe handling and disposal.[4] Your institution's EHS department will provide specific hazardous waste labels.[6] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Methanol"). Abbreviations and chemical formulas are generally not permitted.[1][5]
-
The approximate concentrations or percentages of each component.[6]
-
The date waste was first added to the container.[1]
-
The name and contact information of the Principal Investigator or responsible person.[1]
-
An indication of the associated hazards (e.g., flammable, toxic, corrosive).[1][6]
5. Storage of Waste in the Laboratory (Satellite Accumulation Area): Laboratories are considered Satellite Accumulation Areas for hazardous waste.[4]
-
Store waste containers at or near the point of generation.[4]
-
Keep waste containers closed at all times, except when adding waste.[4][7]
-
Store containers in a designated area away from general lab traffic, and use secondary containment (such as a tray) to catch any potential leaks.[3][5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[4][7]
6. Requesting Waste Pickup:
-
Once a waste container is full, or before it has been stored for an extended period (typically no more than 12 months), you must request a pickup from your institution's EHS or hazardous waste management department.[4]
-
Follow your institution's specific procedures for submitting a waste collection request, which is often done through an online form.[1][7]
7. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until all contents have been removed by normal means.[3]
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[8]
-
After a thorough triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[7][8]
Data Presentation: Hypothetical Waste Stream for this compound Disposal
| Waste Stream ID | Description | Container Type | Hazard Classification (Assumed) | Disposal Method |
| HW-L-001 | This compound in DMSO (10 mM stock) and methanol (B129727) rinsate | 4L Glass Bottle | Flammable, Toxic | Incineration via certified hazardous waste vendor |
| HW-S-002 | Contaminated pipette tips, microfuge tubes, and gloves | 5-gallon plastic pail with lid | Toxic | Incineration via certified hazardous waste vendor |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not provided. The key procedural information for disposal is the step-by-step guide above. The fundamental "experiment" is the proper segregation, labeling, and storage of chemical waste.
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling HIV-IN-6
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "HIV-IN-6" was not found. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and research materials in a laboratory setting, particularly within the context of HIV research which typically requires Biosafety Level 2 (BSL-2) or higher precautions. Researchers must consult their institution's specific safety protocols and the SDS for any similar or surrogate compounds.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended). | Prevents skin contact with the compound.[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes and aerosols.[1][3] |
| Body Protection | A dedicated lab coat, worn fully buttoned. | Protects clothing and skin from contamination.[3][4] |
| Respiratory | Use in a certified chemical fume hood or biological safety cabinet. A respirator may be required for handling powders or creating aerosols. | Prevents inhalation of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is crucial for the safe handling of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheet (if available) and all institutional safety protocols before beginning work.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare all necessary materials and equipment in a designated and properly labeled work area, preferably within a chemical fume hood or biological safety cabinet.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Compound Handling:
-
Perform all manipulations of this compound, including weighing, reconstituting, and aliquoting, within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment (e.g., spatulas, glassware, pipettes) for handling the compound.
-
Avoid the generation of dust or aerosols.[5] If working with a powder, handle it with care.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or generates aerosols.
-
For small spills, wear appropriate PPE and cover the spill with absorbent material.[7]
-
Work from the outside of the spill inwards, applying a decontaminating solution (e.g., a 10% bleach solution, followed by 70% ethanol).[8]
-
Collect all contaminated materials in a designated biohazard waste container.[7]
-
-
End of Experiment:
-
Decontaminate all work surfaces with an appropriate disinfectant.[5]
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves, then the lab coat, then the inner pair of gloves, and finally the eye protection.
-
Wash hands thoroughly with soap and water immediately after removing PPE.[1][6]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical and potentially biohazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Includes unused solutions of this compound and contaminated media.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The waste should be chemically inactivated (e.g., with bleach) before final disposal according to institutional guidelines.
-
-
Sharps Waste:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 2. Perspectives in Disease Prevention and Health Promotion Update: Universal Precautions for Prevention of Transmission of Human Immunodeficiency Virus, Hepatitis B Virus, and Other Bloodborne Pathogens in Health-Care Settings [cdc.gov]
- 3. chembio.com [chembio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. 1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration [osha.gov]
- 6. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
- 7. Pathogen Safety Data Sheets: Infectious Substances – Human immunodeficiency virus (HIV) - Canada.ca [canada.ca]
- 8. hivireland.ie [hivireland.ie]
- 9. kentuckycounselingcenter.com [kentuckycounselingcenter.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
